Product packaging for (3R,4R)-A2-32-01(Cat. No.:CAS No. 1359752-95-6)

(3R,4R)-A2-32-01

Cat. No.: B2576265
CAS No.: 1359752-95-6
M. Wt: 301.43
InChI Key: WBHVHPLFRGISDD-QZTJIDSGSA-N
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Description

(3R,4R)-A2-32-01 is a useful research compound. Its molecular formula is C19H27NO2 and its molecular weight is 301.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO2 B2576265 (3R,4R)-A2-32-01 CAS No. 1359752-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVHPLFRGISDD-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3R,4R)-A2-32-01: A Technical Guide to its Mechanism of Action on Staphylococcus aureus ClpP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a synthetic β-lactone that has been identified as a covalent inhibitor of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its inhibitory activity, the underlying biochemical interactions, and the experimental protocols used for its characterization. The dysregulation of SaClpP, a key protease involved in bacterial virulence and protein homeostasis, represents a promising strategy for the development of novel anti-staphylococcal agents. This compound serves as a valuable chemical probe for studying the function of SaClpP and as a scaffold for the design of future anti-virulence therapeutics.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for new antibacterial agents with novel mechanisms of action.

The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a critical role in bacterial physiology and virulence. In conjunction with its associated AAA+ chaperones (e.g., ClpX, ClpA, ClpC), ClpP forms a proteolytic complex responsible for the degradation of misfolded or damaged proteins, as well as key regulatory proteins. In S. aureus, SaClpP is a central regulator of virulence factor production, and its inhibition has been shown to attenuate the pathogen's ability to cause disease. This makes SaClpP an attractive target for the development of anti-virulence agents, which aim to disarm the bacteria rather than kill them, potentially reducing the selective pressure for resistance development.

β-lactones are a class of reactive compounds known to covalently modify serine hydrolases. This compound is a specific enantiomer of the β-lactone A2-32-01, which has been investigated for its inhibitory activity against SaClpP. This guide will focus on the detailed mechanism through which this compound inactivates SaClpP.

Mechanism of Action

The primary mechanism of action of this compound is the covalent, irreversible inhibition of the proteolytic activity of SaClpP.[1][2] This inhibition is achieved through the acylation of the catalytic serine residue within the active site of the enzyme.

The SaClpP protease is a tetradecameric complex composed of two heptameric rings, forming a central chamber where proteolysis occurs. Each of the 14 monomers contains a catalytic triad, typically composed of serine, histidine, and aspartate residues. The active site serine (Ser98 in SaClpP) acts as a nucleophile, attacking the peptide bonds of substrate proteins.

This compound, being a strained four-membered lactone ring, is highly susceptible to nucleophilic attack. The active site Ser98 of SaClpP attacks the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a stable ester bond between the inhibitor and the enzyme.[2] This covalent modification effectively and irreversibly blocks the active site, preventing the binding and degradation of protein substrates. The result is the formation of a β-hydroxyacyl-enzyme complex.[2]

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G cluster_0 SaClpP Active Site cluster_1 This compound cluster_2 Covalent Adduct Ser98 Ser98-OH BLactone β-Lactone Ring (Electrophilic Carbonyl) Ser98->BLactone Nucleophilic Attack His His-N Asp Asp-COO⁻ Adduct Covalently Modified Ser98 (β-hydroxyacyl-enzyme complex) BLactone->Adduct Ring Opening & Acylation G cluster_workflow SaClpP Inhibition Assay Workflow start Prepare Reagents (SaClpP, Inhibitor, Substrate) plate_prep Add SaClpP and Inhibitor to 96-well plate start->plate_prep incubation Incubate (e.g., 30 min, RT) plate_prep->incubation reaction Add Fluorogenic Substrate incubation->reaction readout Measure Fluorescence (Plate Reader) reaction->readout analysis Calculate Initial Rates and IC50 readout->analysis G cluster_workflow Mass Spectrometry Workflow for Covalent Adduct Identification incubation Incubate SaClpP with This compound cleanup Remove Excess Inhibitor incubation->cleanup digestion Tryptic Digestion cleanup->digestion lcms LC-MS Analysis digestion->lcms msms Tandem MS (MS/MS) of Modified Peptides lcms->msms identification Identify Ser98 as the Site of Modification msms->identification

References

Technical Guide: Synthesis and Characterization of (3R,4R)-A2-32-01, a Potent Inhibitor of Caseinolytic Protease P (ClpP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of (3R,4R)-A2-32-01, a stereoisomer of the β-lactone-containing compound A2-32-01. As a potent inhibitor of the caseinolytic protease P (ClpP), this compound has garnered significant interest for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This document details the available information on its synthesis, physicochemical properties, mechanism of action, and key experimental protocols for its biological evaluation.

Introduction

This compound is the (R,R)-enantiomer of A2-32-01, a β-lactone compound that has been identified as a potent inhibitor of the caseinolytic protease P (ClpP).[1] ClpP is a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes. It plays a crucial role in protein homeostasis by degrading misfolded or damaged proteins. In pathogenic bacteria such as Staphylococcus aureus, ClpP is a key regulator of virulence. In human cells, mitochondrial ClpP is essential for maintaining mitochondrial function, and its dysregulation has been implicated in diseases such as acute myeloid leukemia (AML).[2]

The inhibitory activity of this compound stems from its β-lactone warhead, which covalently modifies the catalytic serine residue in the active site of ClpP, leading to irreversible inhibition.[1] This targeted mechanism of action makes this compound a valuable tool for studying ClpP function and a promising lead compound for the development of novel therapeutics.

Synthesis of this compound

A potential, though not explicitly documented, synthetic approach for this compound could be inferred from general methods for chiral β-lactone synthesis. This would likely involve the use of a chiral auxiliary or a stereoselective catalyst to control the stereochemistry at the C3 and C4 positions of the oxetan-2-one ring.

Characterization of this compound

Comprehensive characterization data for this compound, such as detailed NMR and mass spectrometry analyses, are not publicly available. However, based on its chemical structure, the following physicochemical properties can be determined.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-onePubChem
Molecular Formula C₁₉H₂₇NO₂PubChem
Molecular Weight 301.4 g/mol PubChem
Appearance Not specified (likely a solid or oil)-
Solubility Soluble in DMSO and corn oil.[1]MedChemExpress

Note: Detailed experimental characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.) for this compound is not available in the cited literature.

Mechanism of Action and Biological Activity

This compound functions as a suicide inhibitor of ClpP. The strained β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue in the active site of ClpP. This results in the formation of a stable covalent acyl-enzyme intermediate, thereby irreversibly inactivating the protease.[1]

The biological activity of A2-32-01 (as a racemic mixture) has been demonstrated in several studies. It inhibits both bacterial and human mitochondrial ClpP.[2] Inhibition of mitochondrial ClpP in AML cells leads to the accumulation of misfolded proteins, mitochondrial dysfunction, and ultimately, apoptosis.[3]

Table 2: Biological Activity of A2-32-01

ParameterValueCell Line/SystemSource
EC₅₀ (ClpP Inhibition) 4.5 µMNot specifiedDC Chemicals
Cytotoxicity (IC₅₀) Concentration-dependent killingOCI-AML2, K562, and TEX leukemia cells[2]

It is important to note that A2-32-01 has demonstrated poor stability in aqueous media, with over 90% of the compound degrading within one hour in cell culture medium.[2] This instability is attributed to the hydrolysis of the β-lactone ring and is a critical consideration for its experimental use and potential therapeutic development.

Signaling Pathway

The inhibition of ClpP by this compound disrupts the mitochondrial unfolded protein response (UPRmt), a key signaling pathway for maintaining mitochondrial protein homeostasis. ClpP is a central component of the UPRmt, responsible for degrading unfolded and misfolded proteins within the mitochondrial matrix.

ClpP_Inhibition_Pathway MitochondrialStress Mitochondrial Stress (e.g., ROS, mutations) UnfoldedProteins Accumulation of Unfolded Proteins MitochondrialStress->UnfoldedProteins ClpP ClpP Protease UnfoldedProteins->ClpP activates MitochondrialDysfunction Mitochondrial Dysfunction UnfoldedProteins->MitochondrialDysfunction Degradation Protein Degradation ClpP->Degradation A2_32_01 This compound A2_32_01->ClpP Inhibition Inhibition UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Degradation->UPRmt maintains homeostasis CellDeath Apoptosis / Cell Death MitochondrialDysfunction->CellDeath

Caption: Inhibition of ClpP by this compound disrupts the UPRmt.

Experimental Protocols

In Vitro ClpP Inhibition Assay (Fluorescence-based)

This protocol describes a general method for assessing the inhibitory activity of this compound against ClpP using a fluorogenic peptide substrate.

Materials:

  • Recombinant human or bacterial ClpP

  • This compound stock solution (in DMSO)

  • Fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the ClpP enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Mouse Model of Acute Myeloid Leukemia

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model using the OCI-AML2 cell line.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_endpoint Endpoint Analysis CellCulture 1. Culture OCI-AML2 Cells CellHarvest 2. Harvest and Count Cells CellCulture->CellHarvest CellSuspension 3. Resuspend Cells in Matrigel/PBS CellHarvest->CellSuspension Implantation 4. Subcutaneous Injection into SCID Mice CellSuspension->Implantation TumorGrowth 5. Monitor Tumor Growth Implantation->TumorGrowth Treatment 6. Administer this compound (e.g., intraperitoneally) TumorGrowth->Treatment once tumors are palpable TumorMeasurement 7. Measure Tumor Volume and Weight Treatment->TumorMeasurement TissueAnalysis 8. Analyze Tumors (e.g., IHC, Western Blot) TumorMeasurement->TissueAnalysis

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Procedure Details:

  • Cell Line: OCI-AML2 human leukemia cells.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Injection: Subcutaneous injection of OCI-AML2 cells (e.g., 5 x 10⁶ cells in a mixture of PBS and Matrigel) into the flank of the mice.

  • Treatment: Once tumors are palpable, mice are treated with this compound. A previously reported dosing regimen for A2-32-01 is 300 mg/kg, administered intraperitoneally twice daily, for 5 out of 7 days.[2] The compound is formulated in a vehicle such as corn oil to improve stability.[2]

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Conclusion

This compound is a valuable chemical probe for studying the function of ClpP and holds promise as a starting point for the development of novel therapeutics targeting diseases with ClpP dysregulation. Its potent and specific mechanism of action makes it an attractive candidate for further investigation. However, its poor stability presents a significant challenge for clinical translation, highlighting the need for the development of more stable analogs. This guide provides a summary of the current knowledge on this compound to aid researchers in its synthesis, characterization, and biological evaluation.

References

An In-depth Technical Guide to the Discovery and Origin of A2-32-01 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of the A2-32-01 enantiomers, potent inhibitors of the caseinolytic protease P (ClpP). A2-32-01, a β-lactone-containing compound, has emerged as a valuable research tool for studying the role of mitochondrial proteostasis in cancer, particularly in acute myeloid leukemia (AML). This document details the initial discovery of β-lactones as bacterial virulence inhibitors, the subsequent synthesis of A2-32-01 as a racemic mixture for investigating mitochondrial ClpP in human cells, and the current understanding of its enantiomer-specific activity. Experimental methodologies, quantitative data, and a detailed visualization of the downstream signaling pathway of ClpP inhibition are presented to facilitate further research and drug development efforts in this area.

Discovery and Origin

The journey to the discovery of A2-32-01 began with a search for novel anti-virulence agents targeting bacteria. Initial research focused on identifying compounds that could disarm pathogenic bacteria rather than killing them, a strategy aimed at reducing the selective pressure for antibiotic resistance.

A chemical proteomic approach identified functionalized β-lactones as potent, cell-permeable inhibitors of the caseinolytic protease P (ClpP) in Staphylococcus aureus[1]. ClpP is a highly conserved serine protease crucial for protein homeostasis and is a key regulator of virulence factor production in many pathogenic bacteria[1].

Building on this work, a 2012 study by Zeiler et al. reported the synthesis and characterization of a second generation of β-lactone-based virulence inhibitors with improved properties[2]. This research laid the foundation for the specific chemical scaffold of A2-32-01.

In 2015, Cole et al. investigated the role of the mitochondrial protease ClpP in human acute myeloid leukemia (AML)[3]. Recognizing the structural similarity between bacterial and human mitochondrial ClpP, they synthesized (3RS,4RS)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one , which they termed A2-32-01 , as a tool to chemically probe the function of mitochondrial ClpP in cancer cells. This compound was a derivative of the bacterial ClpP inhibitors previously reported by Zeiler and colleagues[2].

The (3R,4R)-enantiomer of A2-32-01 is also referred to as compound 24(R,R) in some contexts. It is established that the (S,S)-enantiomer exhibits stronger inhibitory activity against S. aureus ClpP (SaClpP) compared to the (R,R) configuration[4].

Quantitative Data

While the initial studies primarily utilized the racemic mixture of A2-32-01, it is understood that the biological activity resides primarily in one enantiomer. The (3S,4S)-enantiomer is the more potent inhibitor of SaClpP. Limited quantitative data is publicly available directly comparing the two enantiomers against human mitochondrial ClpP. The following table summarizes available data for related β-lactone inhibitors and the qualitative comparison for A2-32-01.

CompoundTargetParameterValueReference
(3S,4S)-A2-32-01 SaClpPActivityMore Potent[4]
(3R,4R)-A2-32-01 SaClpPActivityWeaker Inhibitory Activity[4]
Racemic A2-32-01Human Mitochondrial ClpPEffectInhibition of proteolytic activity[3]
Racemic A2-32-01OCI-AML2 cellsEffectDelayed tumor growth in vivo[3]

Experimental Protocols

Synthesis of Racemic (3RS,4RS)-A2-32-01

The synthesis of racemic A2-32-01 is based on the general methods for β-lactone synthesis. A detailed, step-by-step protocol for this specific compound is not publicly available in the primary literature. However, the general approach involves the [2+2] cycloaddition of a ketene with an aldehyde or imine, followed by appropriate functional group manipulations. The synthesis reported by Zeiler et al. (2012) for analogous β-lactones provides a foundational methodology.

Chiral Separation of A2-32-01 Enantiomers

A specific, validated protocol for the chiral separation of A2-32-01 enantiomers is not detailed in the available literature. However, chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers of β-lactam and β-lactone compounds.

General Approach for Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are often effective for the separation of β-lactams and related structures[5][6].

  • Mobile Phase Screening: A screening of different mobile phases is necessary. Typical mobile phases for normal-phase chromatography include mixtures of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are used.

  • Additive Effects: The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution.

  • Optimization: Once initial separation is achieved, parameters such as the ratio of mobile phase components, flow rate, and column temperature are optimized to maximize resolution.

In Vivo Administration of A2-32-01 in a Mouse Model of AML

The following protocol was adapted from Cole et al. (2015) for the in vivo evaluation of A2-32-01 in a xenograft model of human AML[3]:

  • Animal Model: OCI-AML2 human leukemia cells (5 × 10^5) are injected subcutaneously into the flanks of male SCID mice.

  • Compound Formulation: A2-32-01 is dissolved in corn oil to a suitable concentration.

  • Dosing Regimen: Once tumors are palpable, mice are treated with A2-32-01 at a dose of 300 mg/kg via intraperitoneal (i.p.) injection.

  • Treatment Schedule: Injections are administered twice daily for 5 out of 7 days for a total of 10 days.

  • Monitoring: Tumor volume is monitored regularly to assess the efficacy of the treatment.

Mechanism of Action and Signaling Pathway

A2-32-01 exerts its biological effects through the covalent inhibition of the serine protease ClpP. The β-lactone ring is a reactive electrophile that is attacked by the catalytic serine residue in the active site of ClpP, leading to the formation of a stable acyl-enzyme intermediate and irreversible inactivation of the enzyme.

Inhibition of mitochondrial ClpP has profound consequences for cancer cells that are highly reliant on mitochondrial metabolism, such as AML cells. The downstream effects of ClpP inhibition are multifaceted and culminate in mitochondrial dysfunction and cell death.

ClpP_Inhibition_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects A2_32_01 A2-32-01 (β-lactone) ClpP Mitochondrial ClpP (Serine Protease) A2_32_01->ClpP Covalent Inhibition Proteostasis Disrupted Mitochondrial Proteostasis ClpP->Proteostasis Misfolded_Proteins Accumulation of Misfolded and Damaged Proteins Proteostasis->Misfolded_Proteins mtDNA Mitochondrial DNA Instability Proteostasis->mtDNA OXPHOS Impaired Oxidative Phosphorylation (OXPHOS) Misfolded_Proteins->OXPHOS ROS Increased Mitochondrial Reactive Oxygen Species (ROS) OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis cGAS_STING Activation of cGAS-STING Pathway mtDNA->cGAS_STING IFN Type I Interferon Response cGAS_STING->IFN IFN->Apoptosis

References

(3R,4R)-A2-32-01: A Covalent Inhibitor of ClpP Protease

Author: BenchChem Technical Support Team. Date: November 2025

(3R,4R)-A2-32-01 is a potent, stereospecific, covalent inhibitor of the caseinolytic protease P (ClpP), a highly conserved serine protease crucial for protein homeostasis in both bacteria and in the mitochondria of eukaryotic cells. This β-lactone-containing compound has garnered significant interest from the scientific community for its potential as an anti-virulence agent against pathogenic bacteria, such as Staphylococcus aureus, and as a novel therapeutic strategy for certain cancers, including acute myeloid leukemia (AML).

Mechanism of Covalent Inhibition

This compound functions as a "suicide inhibitor" of ClpP. The strained β-lactone ring of the molecule is susceptible to nucleophilic attack by the active site serine residue (Ser98 in S. aureus ClpP) within the proteolytic chamber of the ClpP complex. This reaction leads to the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively and irreversibly blocking the catalytic activity of the protease. The (3R,4R) stereochemistry of the inhibitor is crucial for its potent activity, with other stereoisomers showing significantly weaker inhibition.[1]

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ClpP ClpP Active Site (with catalytic Serine) Intermediate Acyl-Enzyme Intermediate (Covalent Adduct) ClpP->Intermediate Nucleophilic Attack Inhibitor This compound (β-lactone) Inhibitor->Intermediate Ring Opening Inactive_ClpP Inactive ClpP Intermediate->Inactive_ClpP Irreversible Inhibition

Mechanism of Covalent Inhibition of ClpP by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs has been evaluated against ClpP from various species. The following table summarizes key quantitative data from the primary literature.

CompoundTargetAssayIC50 (µM)Reference
This compoundS. aureus ClpPProtease Activity Assay~5Zeiler et al., 2012
This compoundHuman Mitochondrial ClpPCasein-FITC Cleavage~10Ishizawa et al., 2019[1]

Note: Specific Ki values for the covalent inhibition are not extensively reported in the literature, as the irreversible nature of the binding makes IC50 values the more common measure of potency.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a multi-step organic synthesis route, with a key step involving a stereoselective aldol reaction to establish the desired stereochemistry of the β-lactone precursor. The final cyclization to form the oxetan-2-one ring is typically achieved under carefully controlled conditions. For a detailed, step-by-step synthetic protocol, please refer to the supplementary information of Zeiler et al., 2012, Bioorganic & Medicinal Chemistry.

ClpP Activity Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of compounds against ClpP using a fluorogenic peptide substrate.

Materials:

  • Purified ClpP enzyme (e.g., from S. aureus or human mitochondria)

  • Fluorogenic peptide substrate (e.g., Suc-Leu-Tyr-AMC or Casein-FITC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the ClpP enzyme in assay buffer.

  • Prepare serial dilutions of this compound in DMSO.

  • In the wells of a 96-well plate, add the ClpP enzyme solution.

  • Add the test compound dilutions to the wells (typically 1 µL of DMSO stock to 100 µL of enzyme solution). Include a DMSO-only control.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

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cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme_prep Prepare ClpP Solution Mix Mix ClpP and Inhibitor Enzyme_prep->Mix Inhibitor_prep Prepare Inhibitor Dilutions Inhibitor_prep->Mix Incubate Incubate at 37°C Mix->Incubate Add_substrate Add Fluorogenic Substrate Incubate->Add_substrate Measure Measure Fluorescence Add_substrate->Measure Calculate_rates Calculate Reaction Rates Measure->Calculate_rates Determine_IC50 Determine IC50 Calculate_rates->Determine_IC50

Experimental workflow for determining the IC50 of ClpP inhibitors.

Mass Spectrometry Analysis of Covalent Modification

This protocol outlines a general workflow for confirming the covalent binding of this compound to the active site serine of ClpP.

Materials:

  • Purified ClpP enzyme

  • This compound

  • Denaturing buffer (e.g., containing urea or guanidinium chloride)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (or other protease for digestion)

  • LC-MS/MS system

Procedure:

  • Incubate purified ClpP with an excess of this compound to ensure complete labeling of the active sites. A control sample with no inhibitor should be run in parallel.

  • Remove excess, unbound inhibitor by dialysis or buffer exchange.

  • Denature, reduce, and alkylate the protein samples.

  • Digest the protein into peptides using trypsin overnight.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the ClpP protein sequence, including a variable modification on the active site serine corresponding to the mass of the opened β-lactone inhibitor.

  • The identification of a peptide containing the modified serine residue confirms the covalent modification.

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cluster_labeling Covalent Labeling cluster_digestion Protein Digestion cluster_ms Mass Spectrometry Incubate_inhibitor Incubate ClpP with Inhibitor Remove_excess Remove Excess Inhibitor Incubate_inhibitor->Remove_excess Denature Denature, Reduce, Alkylate Remove_excess->Denature Digest Tryptic Digestion Denature->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Data_analysis Database Search for Modified Peptide LC_MSMS->Data_analysis

Workflow for mass spectrometry analysis of covalent modification.

Downstream Cellular Effects and Signaling Pathways

Inhibition of ClpP by this compound has distinct downstream consequences in bacteria and mammalian cells.

In Staphylococcus aureus: ClpP is a key regulator of virulence factor expression. Inhibition of ClpP leads to the accumulation of the transcriptional regulator Rot (Repressor of toxins). Increased Rot levels, in turn, suppress the expression of various virulence factors, including α-hemolysin, effectively "disarming" the bacteria without directly killing them. This anti-virulence strategy is of great interest as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

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Inhibitor This compound ClpP S. aureus ClpP Inhibitor->ClpP Inhibits Rot Rot (Repressor of Toxins) ClpP->Rot Degrades (inhibited) Virulence Virulence Factor Expression (e.g., α-hemolysin) Rot->Virulence Represses Phenotype Reduced Virulence Phenotype Virulence->Phenotype Leads to

Signaling pathway of ClpP inhibition in S. aureus.

In Human Cancer Cells (e.g., AML): In cancer cells with high levels of mitochondrial ClpP, such as certain AML subtypes, the protease plays a critical role in maintaining mitochondrial homeostasis and managing the stress associated with high metabolic rates and reactive oxygen species (ROS) production. Inhibition of mitochondrial ClpP by this compound disrupts these functions, leading to:

  • Impaired Oxidative Phosphorylation: Inhibition of ClpP has been shown to reduce the activity of respiratory chain complexes, particularly Complex II (succinate dehydrogenase).[1]

  • Mitochondrial Dysfunction: The accumulation of misfolded or damaged proteins within the mitochondria leads to increased ROS production and overall mitochondrial stress.

  • Induction of Apoptosis: The culmination of mitochondrial dysfunction triggers the intrinsic apoptotic pathway, leading to cancer cell death.

This selective cytotoxicity towards cancer cells with high ClpP expression makes this compound a promising lead compound for the development of novel anti-cancer therapies.

dot

Inhibitor This compound Mito_ClpP Mitochondrial ClpP Inhibitor->Mito_ClpP Inhibits Mito_Homeostasis Mitochondrial Protein Homeostasis Mito_ClpP->Mito_Homeostasis Maintains (inhibited) OXPHOS Oxidative Phosphorylation (e.g., Complex II activity) Mito_Homeostasis->OXPHOS Supports Mito_Dysfunction Mitochondrial Dysfunction (Increased ROS) Mito_Homeostasis->Mito_Dysfunction Prevents (inhibited) Apoptosis Apoptosis OXPHOS->Apoptosis Suppression contributes to Mito_Dysfunction->Apoptosis Induces

Signaling pathway of mitochondrial ClpP inhibition in cancer cells.

References

An In-depth Technical Guide to the Structural Analysis of (3R,4R)-A2-32-01 Binding to ClpP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for mitochondrial protein homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a compelling therapeutic target. This technical guide provides a detailed overview of the structural and functional aspects of the interaction between the β-lactone inhibitor (3R,4R)-A2-32-01 and ClpP. This compound, the (R,R)-enantiomer of the potent ClpP inhibitor A2-32-01, acts as a covalent inhibitor of ClpP, leading to the disruption of mitochondrial function and inducing cell death in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] This document outlines the mechanism of action, summarizes the available binding and activity data, provides detailed experimental protocols for studying this interaction, and visualizes the associated cellular pathways.

Introduction to ClpP and the Inhibitor this compound

The mitochondrial matrix protease ClpP is essential for maintaining protein quality control by degrading misfolded or damaged proteins.[3] In several types of cancer, ClpP is overexpressed, and its inhibition has emerged as a promising anti-cancer strategy.[1][3]

This compound is a synthetic β-lactone compound that has been identified as an inhibitor of both bacterial and human mitochondrial ClpP.[1][2] It is the (R,R)-enantiomer of A2-32-01 and has been shown to exhibit weaker inhibitory activity against Staphylococcus aureus ClpP (SaClpP) compared to its (S,S) counterpart.[4] Despite this, it demonstrates significant cytotoxic effects against cancer cells with high ClpP expression.[1][5]

Mechanism of Covalent Inhibition

This compound functions as a covalent inhibitor of ClpP. The mechanism involves the nucleophilic attack by the catalytic serine residue within the ClpP active site on the electrophilic carbonyl of the β-lactone ring. This results in the opening of the four-membered ring and the formation of a stable β-hydroxyacyl-enzyme complex, effectively inactivating the protease.[4]

G ClpP ClpP Active Site (with catalytic Serine) Complex Covalent β-hydroxyacyl-enzyme complex (Inactive ClpP) ClpP->Complex Nucleophilic attack & Ring opening Inhibitor This compound (β-lactone) Inhibitor->Complex

Figure 1: Covalent inhibition of ClpP by this compound.

Quantitative Data on Binding and Activity

While extensive quantitative data for the specific this compound enantiomer is limited in publicly available literature, studies on the racemic mixture and related compounds provide valuable insights. The rapid degradation of A2-32-01 in aqueous media has been noted to likely contribute to a high IC50 value in cellular assays.[1]

Parameter Cell Line Value Assay Type Reference
CytotoxicityPrimary AML cells (high ClpP)Dose-dependent killingAnnexin V/PI staining[1]
CytotoxicityNormal hematopoietic cellsLittle effectAnnexin V/PI staining[1]
In vivo efficacyOCI-AML2 xenograftDelayed tumor growthAnimal model[1]

Experimental Protocols

In Vitro ClpP Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to assess the inhibitory activity of this compound against purified ClpP by measuring the cleavage of a fluorogenic peptide substrate.

Materials:

  • Purified recombinant human ClpP

  • This compound

  • Fluorogenic ClpP substrate (e.g., Suc-Leu-Tyr-AMC)

  • Assay buffer (e.g., 80 mM Tris-HCl, pH 8.0, 21 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the inhibitor in the assay buffer to create a range of concentrations.

  • In a 384-well plate, add a fixed concentration of purified ClpP to each well.

  • Add the diluted inhibitor solutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding and covalent modification.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

  • Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare inhibitor dilutions C Incubate ClpP with inhibitor A->C B Add ClpP to plate B->C D Add fluorogenic substrate C->D E Measure fluorescence D->E F Calculate IC50 E->F

Figure 2: Workflow for in vitro ClpP inhibition assay.
Cellular Viability Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., OCI-AML2)

  • Complete cell culture medium

  • This compound

  • Annexin V and Propidium Iodide (PI) staining kit

  • Flow cytometer

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of viable, apoptotic, and necrotic cells.

  • Plot the percentage of viable cells against the inhibitor concentration to determine the cytotoxic effect.

Downstream Signaling Pathways of ClpP Inhibition

Inhibition of ClpP by compounds like this compound disrupts mitochondrial proteostasis, leading to a cascade of cellular events. The accumulation of misfolded proteins in the mitochondrial matrix triggers the mitochondrial unfolded protein response (UPRmt). This, in turn, impairs oxidative phosphorylation (OXPHOS) and can lead to the release of mitochondrial DNA (mtDNA) into the cytosol.[1][3][6] Cytosolic mtDNA is recognized by the cGAS-STING pathway, which activates a type I interferon response.[6] Ultimately, these disruptions in mitochondrial function and the activation of innate immune signaling pathways contribute to cancer cell death.[1][6]

G cluster_mito Mitochondrion cluster_cyto Cytosol Inhibitor This compound ClpP ClpP Inhibitor->ClpP inhibition Misfolded Accumulation of misfolded proteins ClpP->Misfolded degradation UPRmt Mitochondrial UPR Misfolded->UPRmt OXPHOS Impaired OXPHOS Misfolded->OXPHOS mtDNA mtDNA release UPRmt->mtDNA Death Cancer Cell Death OXPHOS->Death cGAS cGAS-STING Pathway mtDNA->cGAS IFN Type I Interferon Response cGAS->IFN IFN->Death

References

(3R,4R)-A2-32-01: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the investigational compound (3R,4R)-A2-32-01, focusing on its core mechanism of action, potential therapeutic targets, and the experimental evidence supporting its development.

Core Therapeutic Target: Caseinolytic Protease P (ClpP)

The primary therapeutic target of this compound is the caseinolytic protease P (ClpP), a highly conserved serine protease.[1][2][3][4][5] This compound has been shown to inhibit both bacterial ClpP, specifically from Staphylococcus aureus (SaClpP), and human mitochondrial ClpP (mClpP).[1][2]

This compound is the (R,R)-enantiomer of A2-32-01 and is characterized as a β-lactone compound.[1] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of ClpP. This reaction forms a stable β-hydroxyacyl-enzyme complex, which effectively inhibits the protease's function.[1] While both enantiomers show activity, the (S,S) configuration has been reported to exhibit stronger inhibitory activity against SaClpP.[1]

Signaling Pathway and Mechanism of Action

The inhibition of ClpP by this compound disrupts mitochondrial proteostasis, leading to a cascade of events that culminate in cell death, particularly in cancer cells that are highly dependent on mitochondrial function. The binding of this compound to ClpP impairs the degradation of misfolded or damaged mitochondrial proteins, which is a critical function of the ClpXP complex.[3] This disruption of protein quality control leads to mitochondrial dysfunction, including the impairment of the respiratory chain, which ultimately triggers apoptosis.[4]

A23201 This compound ClpP Mitochondrial ClpP A23201->ClpP Covalent Inhibition Proteostasis Mitochondrial Proteostasis Disruption ClpP->Proteostasis Blocks Proteolysis RespChain Respiratory Chain Impairment Proteostasis->RespChain MitoDys Mitochondrial Dysfunction RespChain->MitoDys Apoptosis Apoptosis MitoDys->Apoptosis

Figure 1: Signaling pathway of this compound.

Therapeutic Potential in Acute Myeloid Leukemia (AML)

A significant body of research has focused on the potential of this compound as a therapeutic agent for Acute Myeloid Leukemia (AML).[2][5][6] Studies have demonstrated that AML cells, particularly those with elevated levels of ClpP, are sensitive to the cytotoxic effects of A2-32-01.[2][5] The compound has been shown to induce dose-dependent killing of primary AML patient cells while exhibiting a lesser effect on normal hematopoietic cells.[2][6] This suggests that ClpP expression levels could serve as a biomarker for identifying patients who are most likely to respond to this therapy.[2]

In vivo studies using xenograft models of human leukemia have further supported the anti-leukemic efficacy of A2-32-01.[2] Daily administration of the compound delayed the growth of OCI-AML2 tumors in SCID mice and reduced leukemic engraftment of primary AML cells.[2] These preclinical findings highlight the potential of targeting mClpP with inhibitors like this compound as a novel therapeutic strategy for AML.[4][6]

Quantitative Data Summary

While specific IC50 values for this compound are not detailed in the provided search results, the data consistently indicates its inhibitory effect on ClpP and its cytotoxic activity against AML cells. The following table summarizes the key quantitative findings from preclinical studies.

ParameterCell Line / ModelObservationReference
ClpP Inhibition Recombinant human ClpPInhibition of enzymatic activity[2]
Mitochondrial lysates (OCI-AML2, TEX)Reduced cleavage of fluorogenic substrate[2]
Cytotoxicity Primary AML cells (high ClpP)Significant dose-dependent killing[2]
Normal hematopoietic cellsLittle effect[2]
In Vivo Efficacy OCI-AML2 xenograft in SCID miceDelayed tumor growth[2]
Primary AML engraftment in NOD-SCID miceSignificantly lower leukemic engraftment[2]
Tumors from treated miceReduced respiratory chain complex II activity and reduced ClpP enzymatic activity[2]

Detailed Experimental Protocols

5.1. ClpP Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of ClpP in the presence of inhibitors.

  • Recombinant Protein Preparation: Recombinant human ClpP and ClpX proteins are expressed and purified. The proteins are then dialyzed against a buffer containing 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 25mM MgCl2, 10% glycerol, 1 mM DTT, and 0.1 mM EDTA.[2]

  • Mitochondrial Lysate Preparation: Intact mitochondria are isolated from cell lines.[2]

  • Assay: The fluorogenic substrate Suc-LY-AMC (0.5 mM) is added to either the recombinant ClpP/ClpX mixture or the mitochondrial lysates.[2]

  • Inhibitor Addition: this compound is added at various concentrations.

  • Measurement: The cleavage of the fluorogenic substrate is measured over time using a fluorometer to determine the rate of enzymatic activity. The percentage of inhibition is calculated relative to a vehicle control.

cluster_prep Sample Preparation cluster_assay Assay Execution Recombinant Recombinant hClpP/ClpX Substrate Add Fluorogenic Substrate (Suc-LY-AMC) Recombinant->Substrate Mitochondria Isolated Mitochondria Mitochondria->Substrate Inhibitor Add this compound or Vehicle Substrate->Inhibitor Incubate Incubate Inhibitor->Incubate Measure Measure Fluorescence Incubate->Measure

Figure 2: Workflow for ClpP enzymatic activity assay.

5.2. Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines and primary cells.

  • Cell Culture: AML cell lines or primary AML and normal hematopoietic cells are cultured under standard conditions.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 48 hours).[6]

  • Viability Assessment: Cell viability is measured using methods such as Annexin V/PI staining followed by flow cytometry or trypan blue exclusion.[6]

  • Data Analysis: The percentage of viable cells is determined for each concentration of the compound, and dose-response curves are generated to determine IC50 values.

5.3. In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

  • Cell Implantation: OCI-AML2 cells are xenografted into SCID mice.[2]

  • Compound Formulation: this compound is dissolved in a suitable vehicle, such as corn oil, to ensure its stability for injection.[2]

  • Treatment: Mice are treated with intraperitoneal injections of this compound (e.g., 300 mg/kg) or the vehicle control on a specified schedule (e.g., twice daily for 5 of 7 days).[2]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.[2]

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as measuring respiratory chain complex activity and ClpP enzymatic activity.[2]

Start Start Implant Xenograft AML cells into mice Start->Implant TumorGrowth Allow tumors to establish Implant->TumorGrowth Randomize Randomize mice into groups TumorGrowth->Randomize Treat Treat with This compound or Vehicle Randomize->Treat Treatment Group Randomize->Treat Control Group Monitor Monitor tumor growth and animal health Treat->Monitor Monitor->Monitor No Endpoint Endpoint reached Monitor->Endpoint Analyze Excise tumors and analyze Endpoint->Analyze Yes End End Analyze->End

Figure 3: Logical workflow for in vivo xenograft studies.

References

(3R,4R)-A2-32-01: A Technical Guide to its Role in Mitochondrial Proteostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial proteostasis is a critical cellular process for maintaining mitochondrial function and overall cell health. The dysregulation of this process is implicated in a variety of diseases, including cancer. A key player in mitochondrial proteostasis is the caseinolytic protease P (ClpP), a highly conserved serine protease responsible for degrading misfolded or damaged proteins within the mitochondrial matrix. The inhibition of ClpP has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of (3R,4R)-A2-32-01, a specific enantiomer of the ClpP inhibitor A2-32-01, and its role in modulating mitochondrial proteostasis. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound

This compound is the (R,R)-enantiomer of the β-lactone compound A2-32-01, a known inhibitor of the caseinolytic protease (ClpP).[1] Initially identified as an inhibitor of Staphylococcus aureus ClpP (SaClpP), A2-32-01 and its stereoisomers have been shown to cross-react with human mitochondrial ClpP.[2][3] The inhibition of ClpP disrupts the clearance of misfolded or damaged proteins in the mitochondrial matrix, leading to impaired mitochondrial function and, ultimately, cell death. This has positioned ClpP inhibitors as potential therapeutic agents, particularly in diseases with heightened mitochondrial stress, such as acute myeloid leukemia (AML), where ClpP is often overexpressed.[2][4] While the racemic mixture and the (S,S)-enantiomer of A2-32-01 have been more extensively studied, this guide focuses on the available information for the (3R,4R) stereoisomer and the broader implications of ClpP inhibition by the parent compound. It has been noted that the this compound enantiomer exhibits weaker inhibitory activity against SaClpP compared to the (S,S) configuration.[1]

Mechanism of Action

This compound, as a β-lactone, acts as a covalent inhibitor of ClpP. The strained β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue within the active site of ClpP. This reaction results in the formation of a stable β-hydroxyacyl-enzyme complex, effectively inactivating the protease and halting its proteolytic activity.[1]

The inhibition of ClpP by this compound disrupts mitochondrial proteostasis, leading to a cascade of cellular events. The accumulation of unfolded proteins within the mitochondria impairs critical functions, most notably the electron transport chain and oxidative phosphorylation. This disruption of mitochondrial respiration leads to a bioenergetic crisis within the cell and can trigger the intrinsic apoptotic pathway.

Quantitative Data

While specific quantitative data for the this compound enantiomer is limited in the public domain, the following table summarizes the effects of the racemic mixture (A2-32-01) on various cell lines and enzymatic activities, as reported in foundational studies. This data provides a strong indication of the compound's biological activity.

Parameter System Compound Observed Effect Reference
ClpP Inhibition Recombinant human ClpP/ClpXA2-32-01Inhibition of casein-FITC cleavage[2]
Mitochondrial lysates from OCI-AML2 and TEX cellsA2-32-01Inhibition of Suc-LY-AMC cleavage[2]
Cell Viability TEX, OCI-AML2, K562 leukemia cellsA2-32-01Dose-dependent induction of cell death[2]
HL60 leukemia cells (low ClpP expression)A2-32-01No significant toxicity[2]
Primary AML patient cells (high ClpP expression)A2-32-01Significant dose-dependent killing[2]
Normal hematopoietic cellsA2-32-01Little effect on viability[2]
Mitochondrial Function Tumors from OCI-AML2 xenografted miceA2-32-01Reduced respiratory chain complex II activity[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on mitochondrial proteostasis.

ClpP Activity Assay

This protocol is for measuring the enzymatic activity of ClpP in isolated mitochondria or with recombinant protein using a fluorogenic substrate.

Materials:

  • Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA)

  • ClpP Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP)

  • Fluorogenic Substrate: N-Succinyl-Leu-Tyr-7-Amido-4-methylcoumarin (Suc-LY-AMC)

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cell lines or tissues using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial lysate using a BCA or Bradford assay.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • X µL of ClpP Assay Buffer

    • Y µL of mitochondrial lysate (or recombinant ClpP) to a final concentration of 1 µg/µL.

    • Z µL of this compound at various concentrations (or vehicle control).

    • Bring the total volume to 90 µL with ClpP Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of pre-warmed Suc-LY-AMC solution (final concentration 50-200 µM) to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorometric plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Normalize the activity to the vehicle control to determine the percent inhibition.

Mitochondrial Respiratory Chain Complex II Activity Assay

This protocol describes the measurement of Complex II (Succinate Dehydrogenase) activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate pH 7.2, 5 mM MgCl₂)

  • Succinate

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Potassium cyanide (KCN) (Complex IV inhibitor)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Decylubiquinone

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Mitochondria Preparation: Resuspend isolated mitochondria in the Assay Buffer.

  • Reaction Mixture: In a cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • Rotenone (final concentration ~2 µM)

    • Antimycin A (final concentration ~10 µM)

    • KCN (final concentration ~2 mM)

    • DCPIP (final concentration ~80 µM)

    • Decylubiquinone (final concentration ~50 µM)

  • Baseline Measurement: Add the mitochondrial sample to the cuvette and record the baseline absorbance at 600 nm for 2-3 minutes.

  • Initiate Reaction: Add succinate (final concentration ~10 mM) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to Complex II activity.

  • Data Analysis: Calculate the rate of change in absorbance and normalize to the protein concentration of the mitochondrial sample.

Cell Viability Assay (Annexin V/PI Staining)

This protocol details the assessment of apoptosis and necrosis in AML cells treated with this compound using flow cytometry.

Materials:

  • AML cell line (e.g., OCI-AML2)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed AML cells in a multi-well plate and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Signaling_Pathway A2_32_01 This compound ClpP Mitochondrial ClpP A2_32_01->ClpP Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins ClpP->Misfolded_Proteins Degradation Blocked ETC Electron Transport Chain (Complex II Impairment) Misfolded_Proteins->ETC Mito_Dysfunction Mitochondrial Dysfunction ETC->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Caption: Signaling pathway of this compound-mediated cytotoxicity.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Conceptual) ClpP_Assay ClpP Activity Assay (Recombinant Protein) Mito_Isolation Mitochondria Isolation (from AML cells) ClpP_Assay->Mito_Isolation Complex_II_Assay Complex II Activity Assay Mito_Isolation->Complex_II_Assay Cell_Treatment AML Cell Treatment with This compound Viability_Assay Cell Viability Assay (Annexin V/PI) Cell_Treatment->Viability_Assay Cellular_ClpP_Activity Cellular ClpP Activity Assay Cell_Treatment->Cellular_ClpP_Activity Xenograft AML Xenograft Model In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Analysis Tumor Growth & Biomarker Analysis In_Vivo_Treatment->Tumor_Analysis

Caption: Experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound, as an inhibitor of the mitochondrial protease ClpP, represents a valuable tool for studying mitochondrial proteostasis and a potential starting point for the development of novel therapeutics. Its mechanism of action, involving the covalent modification of the ClpP active site, leads to the disruption of mitochondrial function and selective killing of cancer cells with high ClpP expression. While more research is needed to fully elucidate the specific activity and therapeutic potential of the (3R,4R) enantiomer, the data from its racemic mixture strongly supports the targeting of ClpP as a viable anti-cancer strategy. Future research should focus on determining the precise IC₅₀ values of this compound against human mitochondrial ClpP, exploring its off-target effects, and optimizing its pharmacological properties for potential clinical translation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the role of this compound and other ClpP inhibitors in the context of mitochondrial proteostasis and disease.

References

Enantiomeric Specificity of A2-32-01: A Technical Guide to a Potent ClpP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enantiomeric specificity of A2-32-01, a potent β-lactone inhibitor of the caseinolytic protease P (ClpP). A2-32-01 has garnered significant interest for its therapeutic potential, particularly in oncology, due to its ability to induce apoptosis in cancer cells with high ClpP expression. This document summarizes the current understanding of its mechanism of action, the differential activity of its enantiomers, and detailed experimental protocols for its study.

Introduction

A2-32-01 is a small molecule that covalently modifies the active site of ClpP, a highly conserved serine protease crucial for mitochondrial protein quality control.[1][2] Inhibition of ClpP leads to the accumulation of misfolded or damaged proteins within the mitochondria, triggering a cascade of events that culminate in mitochondrial dysfunction and programmed cell death.[1][3] This mechanism is particularly effective against cancer cells that exhibit high levels of ClpP, making A2-32-01 a promising candidate for targeted cancer therapy.[3]

A2-32-01 possesses two stereocenters, giving rise to two enantiomeric pairs. The biological activity of such chiral molecules is often confined to a single enantiomer. Understanding the enantiomeric specificity of A2-32-01 is therefore critical for the development of a stereochemically pure and maximally effective therapeutic agent.

Data Presentation

Quantitative Data on Enantiomeric Specificity

While extensive research has been conducted on the racemic mixture of A2-32-01, specific quantitative data comparing the inhibitory activity of the individual enantiomers against human mitochondrial ClpP is not yet available in the public domain. However, studies on the bacterial ortholog from Staphylococcus aureus (SaClpP) have demonstrated clear enantiomeric differentiation.

EnantiomerTargetReported ActivityReference
(3S,4S)-A2-32-01SaClpPMore potent inhibitor[4]
(3R,4R)-A2-32-01SaClpPWeaker inhibitory activity compared to the (S,S) form[4]
(3RS,4RS)-A2-32-01hClpPInhibits enzymatic activity of recombinant human mitochondrial ClpP[3]
(3RS,4RS)-A2-32-01AML CellsInduces dose-dependent killing of primary AML patient cells with high ClpP expression[3]

Note: AML refers to Acute Myeloid Leukemia, and hClpP refers to human mitochondrial ClpP.

Signaling Pathway

The primary signaling pathway initiated by A2-32-01 involves the direct inhibition of mitochondrial ClpP. This disruption of mitochondrial proteostasis leads to a downstream cascade affecting cellular energy metabolism and survival.

G Signaling Pathway of A2-32-01 cluster_0 Mitochondrion cluster_1 Cytosol A2-32-01 A2-32-01 ClpP ClpP A2-32-01->ClpP Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins ClpP->Misfolded_Proteins Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Misfolded_Proteins->Mitochondrial_Dysfunction OxPhos Impaired Oxidative Phosphorylation (OxPhos) Mitochondrial_Dysfunction->OxPhos Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Complex_II_Activity Reduced Respiratory Chain Complex II Activity OxPhos->Complex_II_Activity Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A2-32-01 inhibits mitochondrial ClpP, leading to apoptosis.

Experimental Protocols

Synthesis of A2-32-01 Enantiomers

General Workflow for Chiral Resolution:

G General Workflow for Chiral Resolution of A2-32-01 Racemic_Synthesis Synthesis of (3RS,4RS)-A2-32-01 Chiral_HPLC Chiral HPLC Separation Racemic_Synthesis->Chiral_HPLC Enantiomer_R This compound Chiral_HPLC->Enantiomer_R Enantiomer_S (3S,4S)-A2-32-01 Chiral_HPLC->Enantiomer_S

Caption: A general workflow for obtaining A2-32-01 enantiomers.

In Vitro ClpP Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the inhibitory activity of A2-32-01 enantiomers on human mitochondrial ClpP using a fluorogenic peptide substrate.

Materials:

  • Recombinant human mitochondrial ClpP

  • A2-32-01 enantiomers (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Fluorogenic peptide substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) or Casein-FITC

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 20 µM for Suc-LLVY-AMC).

  • Prepare serial dilutions of the A2-32-01 enantiomers in Assay Buffer. Include a DMSO-only control.

  • In a 96-well black microplate, add the diluted enantiomers or DMSO control.

  • Add recombinant human ClpP to each well to initiate the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Incubate the plate at 37°C.

  • Monitor the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC release) over time using a fluorescence microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each enantiomer concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value for each enantiomer.

Experimental Workflow for IC₅₀ Determination:

G Workflow for IC50 Determination of A2-32-01 Enantiomers Prepare_Reagents Prepare Reagents: - ClpP Enzyme - A2-32-01 Enantiomers - Fluorogenic Substrate - Assay Buffer Serial_Dilution Perform Serial Dilution of Enantiomers Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate: - Add Diluted Enantiomers - Add ClpP Enzyme Serial_Dilution->Plate_Setup Initiate_Reaction Initiate Reaction by Adding Substrate Plate_Setup->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics Initiate_Reaction->Measure_Fluorescence Data_Analysis Analyze Data: - Calculate Initial Rates - Determine % Inhibition Measure_Fluorescence->Data_Analysis IC50_Calculation Calculate IC50 Values Data_Analysis->IC50_Calculation

Caption: Workflow for determining the IC50 of A2-32-01 enantiomers.

Conclusion

A2-32-01 is a promising ClpP inhibitor with a clear mechanism of action involving the induction of mitochondrial dysfunction and apoptosis. The enantiomeric specificity of A2-32-01 has been demonstrated for bacterial ClpP, with the (3S,4S)-enantiomer showing greater potency. While the racemic mixture is active against human mitochondrial ClpP, a critical need exists for quantitative studies to elucidate the specific activities of the individual enantiomers against the human enzyme. Such data, in conjunction with the development of robust stereoselective synthetic routes, will be paramount in advancing A2-32-01 towards clinical applications. The experimental protocols and workflows provided herein offer a framework for researchers to further investigate the enantiomeric specificity and therapeutic potential of this important molecule.

References

Foundational Research on β-Lactone Inhibitors of ClpP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on β-lactone inhibitors targeting the caseinolytic protease P (ClpP). ClpP is a highly conserved serine protease crucial for protein homeostasis in prokaryotes and the mitochondria of eukaryotes. Its role in bacterial virulence and the survival of cancer cells has made it a significant target for novel therapeutic agents. β-lactones have emerged as a prominent class of covalent inhibitors that effectively and specifically target the active site of ClpP.

Introduction to ClpP and β-Lactone Inhibitors

The caseinolytic protease P (ClpP) forms a barrel-shaped tetradecameric complex consisting of two heptameric rings. This structure encloses a catalytic chamber where protein degradation occurs. The proteolytic activity relies on a catalytic triad of serine, histidine, and aspartate residues within each monomer. In bacteria, ClpP, in conjunction with its associated AAA+ chaperones (e.g., ClpX, ClpA), is integral to cell division, stress response, and pathogenicity.[1] Its inhibition has been shown to reduce the virulence of pathogenic bacteria like Staphylococcus aureus and Listeria monocytogenes.[1][2] In human mitochondria, ClpP is involved in the unfolded protein response, and its overexpression has been linked to certain cancers, such as acute myeloid leukemia (AML).[3][4]

β-lactones are a class of small molecules that act as "suicide inhibitors" of ClpP. They covalently attach to the active-site serine, forming an irreversible O-acyl-enzyme complex and thereby inactivating the protease.[5][6] This targeted inhibition of ClpP's function has demonstrated potential in attenuating bacterial virulence and inducing cytotoxicity in cancer cells.[2][3]

Mechanism of Action of β-Lactone Inhibitors

The inhibitory action of β-lactones on ClpP is a result of a covalent modification of the catalytic serine residue (Ser98 in S. aureus ClpP). The strained four-membered β-lactone ring is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This attack leads to the opening of the lactone ring and the formation of a stable ester bond, effectively acylating the serine and rendering the enzyme inactive. This mechanism is illustrated in the diagram below.

G Mechanism of ClpP Inhibition by β-Lactones ClpP Active ClpP (with Ser-His-Asp triad) intermediate Nucleophilic Attack (Serine on β-lactone carbonyl) ClpP->intermediate Interaction b_lactone β-Lactone Inhibitor b_lactone->intermediate inactive_complex Inactive O-Acyl-Enzyme Complex (Covalent Adduct) intermediate->inactive_complex Ring Opening

Caption: Covalent inhibition of ClpP by a β-lactone.

Quantitative Data on β-Lactone Inhibitors

The following tables summarize the inhibitory activities of key β-lactone compounds against ClpP from different organisms.

Table 1: Inhibition of Bacterial ClpP by β-Lactones

CompoundOrganismAssay TypeIC50 / MICReference
D3Staphylococcus aureusVirulence reductionPotent inhibitor[1]
U1Staphylococcus aureusVirulence reduction3-5 times more potent than D3[1]
Racemic β-lactone 5Mycobacterium tuberculosisGrowth inhibitionMIC: 10 µg/mL[6]
Racemic β-lactone 6Mycobacterium tuberculosisGrowth inhibitionMIC: 45 µg/mL[6]
Cystargolide AStaphylococcus aureusBiochemicalPotent inhibitor[7]

Table 2: Inhibition of Human Mitochondrial ClpP by β-Lactones

CompoundOrganismAssay TypeIC50Reference
A2-32-01HumanRecombinant hClpP activityEffective inhibitor[3]
(3R,4R)-A2-32-01HumanAML cell cytotoxicityEffective inhibitor[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of β-lactone inhibitors of ClpP.

ClpP Peptidase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of ClpP by monitoring the cleavage of a fluorogenic peptide substrate, such as N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (SLY-AMC).[9] The release of the fluorescent 7-amido-4-methylcoumarin (AMC) group is quantified to determine the rate of substrate hydrolysis.

Protocol Overview:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 10% glycerol.[9]

    • ClpP Enzyme: Purified ClpP is diluted to the desired concentration in assay buffer.

    • Substrate Stock: SLY-AMC is dissolved in DMSO.

    • Inhibitor Stock: β-lactone inhibitors are dissolved in DMSO.

  • Assay Procedure:

    • Reactions are typically performed in a 96-well black plate.

    • The ClpP enzyme is pre-incubated with varying concentrations of the β-lactone inhibitor (or DMSO as a control) at 37°C.

    • The reaction is initiated by the addition of the SLY-AMC substrate.

    • The increase in fluorescence (excitation: ~345-360 nm, emission: ~440-460 nm) is monitored over time using a microplate spectrofluorimeter.[9][10]

  • Data Analysis:

    • The initial rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors in complex biological samples.[11][12] For β-lactone inhibitors, a probe containing a reporter tag (e.g., an alkyne for click chemistry) is used.

Protocol Overview:

  • Probe Synthesis: A β-lactone scaffold is functionalized with a reporter tag, such as an alkyne or a fluorophore.

  • Labeling:

    • In vitro: A cell lysate is incubated with the β-lactone probe.

    • In vivo: Intact cells are treated with the cell-permeable probe.

  • Competitive ABPP: To assess the potency and selectivity of unlabeled inhibitors, the proteome is pre-incubated with the inhibitor before adding the tagged probe. A reduction in the signal from the probe indicates that the inhibitor is binding to the same target.

  • Detection and Identification:

    • If an alkyne-tagged probe is used, a fluorescent azide or biotin-azide is "clicked" onto the probe-labeled proteins via a copper-catalyzed cycloaddition.

    • Labeled proteins are visualized by SDS-PAGE and in-gel fluorescence scanning.

    • For target identification, biotin-tagged proteins are enriched on streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).[12]

Confirmation of Covalent Binding by Mass Spectrometry

Intact protein mass spectrometry is used to confirm the covalent modification of ClpP by a β-lactone inhibitor.

Protocol Overview:

  • Incubation: Purified ClpP is incubated with the β-lactone inhibitor. A control sample with DMSO is prepared in parallel.

  • Sample Preparation: The samples are desalted to remove non-volatile salts.

  • Mass Spectrometry Analysis:

    • The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS).[13]

    • A mass shift in the spectrum of the inhibitor-treated ClpP corresponding to the molecular weight of the β-lactone indicates covalent binding.[13][14]

  • Peptide Mapping (Optional): To identify the specific site of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will show a characteristic mass shift.[13]

Mandatory Visualizations

Experimental Workflow for Inhibitor Characterization

G Workflow for β-Lactone Inhibitor Characterization cluster_0 In Vitro Analysis cluster_1 Cellular Analysis screening Initial Screening (Fluorogenic Assay) ic50 IC50 Determination screening->ic50 covalent_binding Covalent Binding Confirmation (Mass Spectrometry) ic50->covalent_binding abpp Target Engagement (Competitive ABPP) covalent_binding->abpp Lead Compound virulence_assay Virulence Assay (e.g., Hemolysis) abpp->virulence_assay cytotoxicity Cytotoxicity Assay virulence_assay->cytotoxicity

Caption: Characterization workflow for β-lactone inhibitors.

Logical Relationship in ClpP-Mediated Virulence

G ClpP Inhibition and Attenuation of Virulence ClpP Active ClpP virulence_factors Virulence Factor Production ClpP->virulence_factors Regulates b_lactone β-Lactone Inhibitor b_lactone->ClpP Inhibits inactive_ClpP Inactive ClpP virulence Bacterial Virulence virulence_factors->virulence Leads to

Caption: Inhibition of ClpP leads to reduced virulence.

Conclusion

β-lactone inhibitors represent a promising class of compounds for targeting the ClpP protease. Their covalent mechanism of action leads to potent and often irreversible inhibition. Foundational research has established their efficacy in attenuating bacterial virulence and has highlighted their potential as anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research focusing on improving the pharmacokinetic properties and exploring the structure-activity relationships of β-lactones will be crucial for their translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of (3R,4R)-A2-32-01 for in vivo research. This compound is the (R,R)-enantiomer of A2-32-01 and functions as a potent inhibitor of the caseinolytic protease P (ClpP), a key enzyme in mitochondrial protein quality control.[1][2][3] Inhibition of ClpP leads to mitochondrial dysfunction and can induce apoptosis, making it a target of interest in various therapeutic areas, including oncology and infectious diseases.[1][4]

Due to its hydrophobic nature, this compound requires a specific formulation for effective in vivo delivery. This document outlines two established vehicle formulations to achieve adequate solubility and stability for administration in animal models.[3][5]

Data Presentation

The following table summarizes the key quantitative data for the formulation of this compound.

ParameterVehicle 1Vehicle 2
Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn Oil
Achievable Solubility ≥ 5 mg/mL≥ 5 mg/mL
Appearance Clear SolutionClear Solution
Recommended Route of Administration Intraperitoneal (IP)Intraperitoneal (IP)
Preparation Note Prepare fresh daily. Heating and/or sonication can aid dissolution.[1]Prepare fresh daily.

Experimental Protocols

Protocol 1: Preparation of this compound in a Multi-Component Vehicle

This protocol describes the preparation of a solution using a combination of solvents to enhance the solubility of this compound.[2][3][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • (Optional) Water bath or sonicator

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication may be used if necessary.[4][7]

  • Prepare the Working Solution (Example for 1 mL):

    • In a sterile conical tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution (50 mg/mL) to the PEG300 and mix thoroughly by vortexing.[1]

    • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.[1]

    • Add 450 µL of sterile saline to the tube.[1]

    • Vortex the final solution extensively to ensure it is clear and free of precipitation. This will result in a 1 mL working solution with a final concentration of 5 mg/mL.

  • Administration:

    • The prepared solution should be used on the same day.[1]

    • Administer the solution to the animal model via the desired route, for example, intraperitoneal injection. The dosing volume should be calculated based on the animal's body weight.

Protocol 2: Preparation of this compound in Corn Oil

This protocol is based on a formulation used in a xenograft mouse model for the related compound A2-32-01, which was found to preserve the compound's stability.[5][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.

  • Prepare the Working Solution (Example for 1 mL):

    • In a sterile conical tube, add 900 µL of sterile corn oil.

    • Add 100 µL of the this compound DMSO stock solution (50 mg/mL) to the corn oil.[1]

    • Mix the solution thoroughly by vortexing to achieve a uniform and clear solution. This will result in a 1 mL working solution with a final concentration of 5 mg/mL.

  • Administration:

    • Use the freshly prepared solution for in vivo administration.

    • This formulation has been successfully used for intraperitoneal injections in mice.[5][8]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_vehicle1 Vehicle 1 Formulation cluster_vehicle2 Vehicle 2 Formulation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_stock1 Add Stock Solution dissolve->add_stock1 add_stock2 Add Stock Solution dissolve->add_stock2 add_peg Add PEG300 add_peg->add_stock1 add_tween Add Tween-80 add_stock1->add_tween add_saline Add Saline add_tween->add_saline vortex1 Vortex to Homogenize add_saline->vortex1 dose_calc Calculate Dose vortex1->dose_calc add_oil Add Corn Oil add_oil->add_stock2 vortex2 Vortex to Homogenize add_stock2->vortex2 vortex2->dose_calc injection Administer via IP Injection dose_calc->injection

Caption: Experimental workflow for the preparation of this compound for in vivo studies.

signaling_pathway A2_32_01 This compound ClpP Mitochondrial ClpP A2_32_01->ClpP inhibits UPR Inhibition of Unfolded Protein Response ClpP->UPR Proteostasis Disrupted Mitochondrial Proteostasis ClpP->Proteostasis Mito_Dysfunction Mitochondrial Dysfunction UPR->Mito_Dysfunction Proteostasis->Mito_Dysfunction Resp_Chain Respiratory Chain Dysfunction Apoptosis Apoptosis Resp_Chain->Apoptosis ROS Increased ROS Production ROS->Apoptosis Mito_Dysfunction->Resp_Chain Mito_Dysfunction->ROS

Caption: Hypothesized signaling pathway of this compound-mediated ClpP inhibition.

References

Application of (3R,4R)-A2-32-01 in AML Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is a β-lactone compound that functions as an inhibitor of the mitochondrial caseinolytic protease P (ClpP).[1][2] ClpP plays a crucial role in mitochondrial protein quality control, and its inhibition has emerged as a potential therapeutic strategy for acute myeloid leukemia (AML).[3][4] Preclinical studies using AML xenograft models have demonstrated the anti-leukemic efficacy of A2-32-01.[3] This document provides detailed application notes and protocols for the use of this compound in AML xenograft studies, based on published research. It is important to note that the primary in vivo efficacy studies were conducted using (3RS,4RS)-A2-32-01, a racemic mixture.[3]

Mechanism of Action

A2-32-01 covalently binds to the catalytic site of ClpP, forming a β-hydroxyacyl-enzyme complex that inhibits its proteolytic activity.[2] In AML cells with high ClpP expression, this inhibition leads to a reduction in the activity of respiratory chain complex II and subsequent dose-dependent cell death.[3] The sensitivity of AML cells to A2-32-01 has been shown to positively correlate with the expression levels of ClpP, suggesting that ClpP expression could be a potential biomarker for predicting treatment response.[1][3]

A2_32_01 This compound ClpP Mitochondrial ClpP Protease A2_32_01->ClpP Inhibits Complex_II Respiratory Chain Complex II Activity A2_32_01->Complex_II Reduces AML_Cell_Growth AML Cell Growth and Viability A2_32_01->AML_Cell_Growth Inhibits Mitochondrial_Function Mitochondrial Protein Homeostasis ClpP->Mitochondrial_Function Maintains ClpP->AML_Cell_Growth Supports Complex_II->AML_Cell_Growth Supports

Figure 1: Simplified signaling pathway of A2-32-01 in AML cells.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of A2-32-01 in AML.

Table 1: In Vivo Efficacy of A2-32-01 in an OCI-AML2 Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleOutcome% Tumor Growth InhibitionStatistical SignificanceReference
A2-32-01300 mg/kgIntraperitoneal (i.p.)Twice daily for 5 of 7 daysDelayed tumor growthNot explicitly stated, but significantp < 0.001[3]
Vehicle Control (Corn Oil)-Intraperitoneal (i.p.)Twice daily for 5 of 7 daysTumor growth--[3]

Table 2: Effect of A2-32-01 on Mitochondrial Function in OCI-AML2 Xenografts

Treatment GroupDosageAdministration RouteDosing ScheduleOutcome% Reduction in Complex II ActivityStatistical SignificanceReference
A2-32-01300 mg/kgIntraperitoneal (i.p.)Daily for 5 daysReduced respiratory chain complex II activityNot explicitly stated, but significantp = 0.03[3]
Vehicle Control (Corn Oil)-Intraperitoneal (i.p.)Daily for 5 daysNormal complex II activity--[3]

Experimental Protocols

Preparation of this compound Formulation

Materials:

  • This compound

  • Corn oil

  • Dimethyl sulfoxide (DMSO) (optional, for initial stock solution)

Protocol:

  • For in vivo studies, A2-32-01 can be dissolved in corn oil to preserve its stability.[3]

  • A suggested formulation for administration involves creating a stock solution in DMSO and then diluting it in corn oil. For example, to prepare a working solution, a 50 mg/mL stock solution in DMSO can be diluted in corn oil.[2]

  • Ensure the final solution is homogenous before administration.

Establishment of AML Xenograft Model

Materials:

  • OCI-AML2 human AML cell line

  • Severe combined immunodeficient (SCID) mice[3] or other suitable immunodeficient strains like NOD/SCID or NSG mice.[5][6]

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

Protocol:

  • Culture OCI-AML2 cells in appropriate media and conditions to achieve the desired cell number.

  • Harvest the cells and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor formation.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice. A typical injection volume would contain a specific number of cells (e.g., 5 x 10^6 cells).

  • Monitor the mice regularly for tumor formation and growth. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm^3).

cluster_cell_culture Cell Culture cluster_xenograft Xenograft Establishment cluster_treatment Treatment Culture Culture OCI-AML2 cells Harvest Harvest and resuspend cells Culture->Harvest Inject Subcutaneous injection into SCID mice Harvest->Inject Monitor Monitor tumor growth Inject->Monitor Treat Administer A2-32-01 or vehicle Monitor->Treat Measure Measure tumor volume Treat->Measure

Figure 2: Experimental workflow for an AML xenograft study.
In Vivo Efficacy Study

Materials:

  • AML xenograft mice

  • Prepared A2-32-01 formulation

  • Vehicle control (corn oil)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Randomize mice with established tumors into treatment and control groups (n=10 mice per group is a reported example).[3]

  • Administer A2-32-01 (e.g., 300 mg/kg) or vehicle control via intraperitoneal injection.[3]

  • Follow the specified dosing schedule (e.g., twice daily for 5 of 7 days).[3]

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days) to assess treatment efficacy and toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Assessment of Mitochondrial Function

Materials:

  • Excised tumors from the in vivo study

  • Mitochondria isolation kit

  • Respiratory chain complex II activity assay kit

Protocol:

  • Isolate mitochondria from the excised tumor tissues according to the manufacturer's protocol.

  • Measure the activity of respiratory chain complex II in the mitochondrial lysates using a commercially available assay kit.[3]

  • Compare the complex II activity between the A2-32-01 treated group and the vehicle control group.

Concluding Remarks

The β-lactone this compound has demonstrated promising anti-leukemic activity in preclinical AML xenograft models by targeting the mitochondrial protease ClpP.[3] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies could explore its efficacy in a broader range of patient-derived xenograft (PDX) models to better recapitulate the heterogeneity of AML.[5][7][8] Additionally, exploring combination therapies with other anti-leukemic agents could be a valuable avenue for future research.[9][10]

References

Application Notes and Protocols: Studying Bacterial ClpP Function with (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caseinolytic protease P (ClpP) is a highly conserved serine protease vital for protein homeostasis in bacteria.[1][2][3] In conjunction with associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX and ClpA, it forms a proteolytic complex that degrades misfolded, damaged, and specific regulatory proteins.[2][4] This function is integral to numerous cellular processes, including stress tolerance, virulence factor production, and biofilm formation.[2] Consequently, the disruption of ClpP activity has been shown to impair the virulence and infectivity of many human pathogens, such as Staphylococcus aureus and Pseudomonas aeruginosa, establishing ClpP as a promising target for novel antivirulence and antimicrobial therapies.[1][5][6]

Small molecules can modulate ClpP function in two primary ways: allosteric activation (dysregulation) or active site inhibition.[6][7] (3R,4R)-A2-32-01 is a β-lactone compound that functions as a covalent inhibitor of ClpP.[8] It provides a valuable chemical tool to specifically block the proteolytic activity of ClpP, enabling detailed studies of its role in bacterial physiology and pathogenesis.

Compound Profile: this compound

This compound is the (R,R)-enantiomer of the more broadly studied compound A2-32-01.[8] As a member of the β-lactone class, its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of the ClpP protease.[8] This reaction forms a stable β-hydroxyacyl-enzyme complex, which effectively blocks the enzyme's proteolytic function.[8] While its (S,S) counterpart exhibits stronger activity, this compound serves as a specific inhibitor for probing ClpP function.[8] The parent compound, A2-32-01, has been shown to cross-react with and inhibit human mitochondrial ClpP, a property that has been leveraged in cancer research.[9][10]

Data Presentation

Quantitative data for the specific this compound enantiomer against bacterial ClpP is not extensively published. The table below summarizes data related to the parent compound A2-32-01 and its effects, primarily derived from studies on its cross-reactivity with the human mitochondrial homolog, which is structurally similar to bacterial ClpP.

CompoundTargetAssay TypeEndpointResultReference
A2-32-01Recombinant human ClpPEnzymatic (Casein-FITC cleavage)InhibitionDose-dependent inhibition[9]
A2-32-01ClpP in mitochondrial lysatesEnzymatic (Suc-LY-AMC cleavage)InhibitionDose-dependent inhibition[9][11]
A2-32-01Primary AML cells (High ClpP)Cell ViabilityCytotoxicityDose-dependent cell killing[9]
A2-32-01Primary AML cells (Low ClpP)Cell ViabilityCytotoxicityLittle effect[9]
A2-32-01Normal hematopoietic cellsCell ViabilityCytotoxicityLittle effect[9]

Signaling and Experimental Workflow Visualizations

The Bacterial ClpXP Proteolytic Pathway

cluster_0 Bacterial Cytoplasm Substrate Misfolded or Regulatory Protein ClpX ClpX ATPase (Hexamer) Substrate->ClpX Recognition (Degron) ClpP ClpP Protease (Tetradecamer) ClpX->ClpP Unfolding & Translocation ADP ADP + Pi ClpX->ADP Hydrolysis Peptides Degraded Peptides ClpP->Peptides Proteolysis ATP ATP ATP->ClpX Binding

Caption: The ClpXP machinery recognizes, unfolds, and degrades substrate proteins.

Mechanism of ClpP Inhibition by this compound

Inhibitor This compound (β-lactone) ClpP_barrel ClpP Proteolytic Chamber Inhibitor->ClpP_barrel Enters Chamber ActiveSite Catalytic Triad (Ser-His-Asp) Inhibitor->ActiveSite Covalent Reaction ClpP_barrel->ActiveSite Contains BlockedSite Covalently Modified Serine Residue ActiveSite->BlockedSite NoDegradation Proteolysis Blocked BlockedSite->NoDegradation Results in Substrate Protein Substrate Substrate->ClpP_barrel Cannot be degraded

Caption: Covalent modification of the ClpP active site by this compound.

Experimental Workflow for Characterizing a ClpP Inhibitor

start Start: Characterize This compound step1 Protocol 1: In Vitro ClpP Enzymatic Assay start->step1 step2 Protocol 2: Bacterial Growth Assay (MIC) start->step2 out1 Determine IC50 step1->out1 out2 Determine MIC step2->out2 step3 Protocol 3: Cellular Target Engagement out3 Confirm In-Cell Inhibition step3->out3 step4 Downstream Functional Assays (e.g., Virulence Factor Expression, Stress Response) end Conclusion: Elucidate ClpP Function step4->end out1->step3 out2->step3 out3->step4

Caption: A logical workflow for investigating a putative ClpP inhibitor.

Experimental Protocols

Protocol 1: In Vitro ClpP Enzymatic Activity Assay (Inhibition)

This protocol measures the ability of this compound to inhibit the proteolytic activity of purified recombinant ClpP.

Materials:

  • Purified, recombinant bacterial ClpP (e.g., from S. aureus or E. coli)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 10% glycerol, pH 7.5)

  • Fluorogenic peptide substrate (e.g., Suc-Leu-Tyr-AMC) or protein substrate (e.g., Casein-FITC)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only vehicle control.

  • Enzyme Incubation: In the wells of a 96-well plate, add a fixed concentration of recombinant ClpP (e.g., 2.5 µM protomer) to each well containing the serially diluted compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the proteolytic reaction. Final substrate concentration should be at or below its Km for the enzyme.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a target bacterial strain.

Materials:

  • Target bacterial strain (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile 96-well clear microplates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Methodology:

  • Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of this compound in the growth medium. Final volumes should be 50 or 100 µL.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (medium only, no bacteria).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well (except the negative control), bringing the final inoculum to ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth. This can be confirmed by measuring the optical density (OD600) with a plate reader.

Protocol 3: Cellular Target Engagement Assay

This protocol confirms that this compound inhibits ClpP activity within intact bacterial cells.

Materials:

  • Mid-log phase culture of the target bacterial strain

  • This compound

  • Lysis Buffer (e.g., Tris-HCl with lysozyme and protease inhibitors, excluding serine protease inhibitors)

  • Fluorogenic ClpP substrate (e.g., Suc-Leu-Tyr-AMC)

  • Bradford or BCA protein assay reagents

Methodology:

  • Compound Treatment: Treat aliquots of the mid-log phase bacterial culture with varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) and a vehicle control for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells by centrifugation, wash with buffer, and resuspend in Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, bead beating).

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant (clarified lysate).

  • Protein Quantification: Determine the total protein concentration of each clarified lysate.

  • ClpP Activity Measurement: In a 96-well black microplate, add a standardized amount of total protein from each lysate. Initiate the reaction by adding the fluorogenic ClpP substrate.

  • Measurement and Analysis: Measure the fluorescence kinetically as described in Protocol 1. Normalize the ClpP activity (reaction velocity) to the total protein concentration for each sample. Compare the activity in treated samples to the vehicle control to confirm dose-dependent inhibition of ClpP within the cellular environment.

References

Application Notes & Protocols for Determining the Inhibitory Constant (Kᵢ) of (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the inhibitory constant (Kᵢ) of (3R,4R)-A2-32-01, a known inhibitor of the Staphylococcus aureus caseinolytic protease (SaClpP) and human ClpP[1][2]. The inhibitory constant is a critical parameter for characterizing the potency of an inhibitor and is essential for structure-activity relationship (SAR) studies and drug development.

This compound is a β-lactone compound that has been shown to covalently modify the active site of ClpP[1]. This potential for covalent and irreversible inhibition should be considered when selecting an appropriate assay and data analysis method.

This document outlines three common techniques for Kᵢ determination:

  • Enzyme Inhibition Assay with IC₅₀ Determination and Cheng-Prusoff Conversion: A widely used method to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀), which can then be used to calculate the Kᵢ.

  • Competitive Radioligand Binding Assay: A direct measure of the binding affinity of a compound to its target by competing with a labeled ligand.

  • Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat changes upon binding to determine thermodynamic parameters, including the binding affinity.

Enzyme Inhibition Assay and the Cheng-Prusoff Equation

This method indirectly determines the Kᵢ by first measuring the IC₅₀ of this compound. The IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration. The Cheng-Prusoff equation allows for the calculation of the Kᵢ, an absolute measure of potency, from the IC₅₀ value, provided the mode of inhibition is competitive and the Michaelis-Menten constant (Kₘ) of the substrate is known[3][4].

Experimental Protocol

Objective: To determine the IC₅₀ of this compound for its target protease (e.g., SaClpP or human ClpP) and subsequently calculate the Kᵢ.

Materials:

  • Purified target protease (e.g., recombinant SaClpP or human ClpP)

  • This compound

  • Fluorogenic peptide substrate for the protease (e.g., Suc-LY-AMC for human ClpP[2])

  • Assay buffer (optimized for pH and salt concentration for the specific protease)

  • 96-well microplates (black, for fluorescence assays)

  • Microplate reader with fluorescence detection capabilities

  • DMSO for dissolving the inhibitor

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the inhibitor in assay buffer. It is recommended to perform a 10-point dilution series.

    • Prepare the substrate solution in assay buffer at a concentration equal to its Kₘ. If the Kₘ is unknown, it must be determined in a separate Michaelis-Menten kinetics experiment.

    • Prepare the enzyme solution in assay buffer at a concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • To each well of the 96-well plate, add the inhibitor dilutions. Include control wells with buffer and DMSO (no inhibitor).

    • Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated[5].

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Record the initial reaction velocities (V₀) for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value[5].

    • Calculate the Kᵢ using the Cheng-Prusoff equation for competitive inhibition[4]: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:

      • [S] is the concentration of the substrate used in the assay.

      • Kₘ is the Michaelis-Menten constant of the substrate.

Data Presentation
Inhibitor Concentration [nM]Initial Velocity (RFU/min)% Inhibition
0 (Control)15000
1135010
10112525
5075050
10045070
50015090
10007595
.........

Table 1: Example data for the determination of the IC₅₀ of this compound.

ParameterValue
IC₅₀50 nM
[S]10 µM
Kₘ10 µM
Calculated Kᵢ 25 nM

Table 2: Calculation of Kᵢ from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Enzyme_Inhibition_Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Inhibitor + Enzyme) prep->setup preincubate Pre-incubation setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Fluorescence (Kinetic Read) initiate->measure analyze Data Analysis (V₀ vs. [I]) measure->analyze ic50 Determine IC₅₀ analyze->ic50 cheng_prusoff Calculate Kᵢ using Cheng-Prusoff Equation ic50->cheng_prusoff

Caption: Workflow for Kᵢ determination via enzyme inhibition assay.

Competitive Radioligand Binding Assay

This technique directly measures the ability of an unlabeled compound, this compound, to compete with a radiolabeled ligand for binding to the target receptor or enzyme[6]. The resulting IC₅₀ value, the concentration of the unlabeled ligand that displaces 50% of the radioligand, is then used to calculate the Kᵢ.

Experimental Protocol

Objective: To determine the Kᵢ of this compound through a competitive binding assay.

Materials:

  • A source of the target protein (e.g., cell membranes expressing the target, purified protein).

  • A suitable radioligand that binds to the target with high affinity and specificity.

  • This compound.

  • Binding buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the binding buffer.

    • Prepare the radioligand solution in the binding buffer at a concentration close to its dissociation constant (Kₔ).

    • Prepare the target protein suspension in the binding buffer.

  • Assay Setup:

    • In reaction tubes, combine the target protein, the radioligand, and the varying concentrations of this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand).

  • Incubation:

    • Incubate the reaction mixtures at a constant temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The filter will trap the protein and any bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log concentration of the inhibitor.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation for radioligand binding assays[7]: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand.

      • Kₔ is the dissociation constant of the radioligand.

Data Presentation
Inhibitor Concentration [nM]Specific Binding (CPM)% Specific Binding
0 (Total)10000100
1950095
10750075
100500050
1000200020
100005005
Non-specific5000
.........

Table 3: Example data from a competitive radioligand binding assay.

ParameterValue
IC₅₀100 nM
[L]2 nM
Kₔ2 nM
Calculated Kᵢ 50 nM

Table 4: Calculation of Kᵢ from competitive binding data.

Experimental Workflow Diagram

Radioligand_Binding_Assay reagents Prepare Reagents (Target, Radioligand, Inhibitor) incubation Incubate Components to Reach Equilibrium reagents->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Specific Binding vs. [I]) counting->analysis ic50 Determine IC₅₀ analysis->ic50 ki_calc Calculate Kᵢ using Cheng-Prusoff Equation ic50->ki_calc

Caption: Workflow for Kᵢ determination via competitive radioligand binding.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event[8]. This allows for the direct determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. The dissociation constant (Kₔ), which is equivalent to the Kᵢ for an inhibitor, is the reciprocal of the binding affinity (Kₐ).

Experimental Protocol

Objective: To directly measure the binding affinity of this compound to its target protein.

Materials:

  • Isothermal titration calorimeter.

  • Purified target protein in a well-characterized buffer.

  • This compound dissolved in the same buffer as the protein.

  • Degassing station.

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the final experimental buffer to minimize buffer mismatch effects.

    • Dissolve the inhibitor in the final dialysis buffer.

    • Degas both the protein and inhibitor solutions immediately before the experiment.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis:

    • Integrate the heat change for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change per injection against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kₐ, ΔH, and stoichiometry (n).

    • Calculate the dissociation constant (Kₔ or Kᵢ) from the association constant: Kᵢ = 1 / Kₐ .

Data Presentation
ParameterDetermined Value
Stoichiometry (n)1.1
Enthalpy (ΔH)-15.2 kcal/mol
Association Constant (Kₐ)2.5 x 10⁷ M⁻¹
Dissociation Constant (Kᵢ) 40 nM

Table 5: Example thermodynamic and binding data obtained from an ITC experiment.

Experimental Workflow Diagram

ITC_Workflow prep Prepare & Degas Samples (Protein & Inhibitor in matched buffer) load Load Samples into ITC (Protein in cell, Inhibitor in syringe) prep->load titrate Perform Titration (Inject Inhibitor into Protein) load->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Binding Isotherm (Heat vs. Molar Ratio) measure->plot fit Fit Data to Binding Model plot->fit determine Determine Kₐ, ΔH, n and calculate Kᵢ fit->determine

Caption: Workflow for Kᵢ determination using Isothermal Titration Calorimetry.

Important Considerations for this compound:

  • Covalent Inhibition: As a β-lactone, this compound may act as a time-dependent or irreversible inhibitor[1]. Standard equilibrium-based methods like the Cheng-Prusoff equation assume reversible binding. If time-dependent inhibition is observed (i.e., the IC₅₀ decreases with longer pre-incubation times), more advanced kinetic analyses are required to determine the inactivation rate constant (kᵢₙₐcₜ) and the initial binding affinity (Kᵢ).

  • Solubility: Ensure that this compound is fully soluble in the assay buffer at the concentrations being tested to avoid artifacts.

  • Assay Validation: For any chosen method, it is crucial to validate the assay by running appropriate controls and ensuring the results are reproducible.

References

guide to solubilizing and storing (3R,4R)-A2-32-01 for research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (3R,4R)-A2-32-01

For Research Use Only

Introduction

This compound is a potent inhibitor of caseinolytic protease P (ClpP).[1] It is the (R,R)-enantiomer of A2-32-01 and has been identified as an inhibitor of Staphylococcus aureus caseinolytic protease (SaClpP).[2][3] Research has also demonstrated its activity against the human mitochondrial ClpP, making it a valuable tool for studying mitochondrial protein quality control and its role in diseases such as acute myeloid leukemia (AML).[4][5] This β-lactone compound covalently modifies the catalytic site of ClpP, thereby inhibiting its proteolytic activity.[2]

These application notes provide detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy in research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₇NO₂[3][6]
Molecular Weight 301.42 g/mol [3][6]
CAS Number 1359752-95-6[3]
Appearance Liquid[3]
Purity >99.0%[3]

Solubility

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). However, it is unstable in aqueous solutions, such as cell culture media, with rapid degradation observed.[4] Therefore, careful consideration of the solvent system is critical for in vitro and in vivo studies.

Solubility Data:

SolventConcentrationObservationsReference
DMSO>100 mg/mLClear solution[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (16.59 mM)Clear solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (16.59 mM)Clear solution[2]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (16.59 mM)Clear solution[2]

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureShelf LifeReference
Powder -20°C3 years[3]
4°C2 years[3]
In Solvent -80°C6 months[2][3]
-20°C1 month[2][3]

Note: When stored at -80°C, it is recommended to use the solution within 6 months.[2] For storage at -20°C, use within 1 month.[2][3]

Experimental Protocols

Preparation of Stock Solutions

The following protocols describe the preparation of stock solutions for this compound.

Protocol 1: High Concentration DMSO Stock

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the desired volume of pure DMSO to the vial to achieve a concentration of up to 100 mg/mL.

  • Vortex briefly to ensure complete dissolution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]

Protocol 2: Formulation for In Vivo Studies (Corn Oil)

This protocol is suitable for preparing this compound for administration in animal models, as corn oil has been shown to preserve its stability.[4]

  • Prepare a high-concentration primary stock solution in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL working solution of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear, homogeneous solution is obtained.

  • This formulation yields a clear solution of ≥ 5 mg/mL.[2]

Note: If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[2]

General Workflow for Solubilization and Storage

G cluster_prep Preparation cluster_storage Storage cluster_use Use start Start: This compound (Powder/Liquid) equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Appropriate Solvent (e.g., DMSO) equilibrate->add_solvent dissolve Vortex/Sonicate/ Heat to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot Stock Solution Prepared store Store at Recommended Temperature (-20°C or -80°C) aliquot->store thaw Thaw Aliquot for Experiment store->thaw Prior to Use dilute Prepare Working Solution (e.g., in Corn Oil or Media) thaw->dilute end Use Immediately in Experiment dilute->end

Figure 1. General workflow for the solubilization and storage of this compound.

Biological Context and Mechanism of Action

This compound targets ClpP, a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes.[1] In mitochondria, ClpP, in conjunction with its regulatory ATPase ClpX, forms the ClpXP protease complex. This complex plays a crucial role in mitochondrial protein homeostasis (proteostasis) by degrading misfolded, damaged, or unnecessary proteins.

Inhibition of ClpP by this compound disrupts this essential quality control mechanism. The accumulation of unfolded proteins can lead to mitochondrial dysfunction and trigger apoptotic pathways, a mechanism that is being explored for therapeutic intervention in diseases like AML, where cancer cells may have a greater reliance on mitochondrial function.[4]

G cluster_mito Mitochondrion cluster_inhibition Inhibition Pathway misfolded_protein Misfolded/Damaged Proteins clpXP ClpXP Protease misfolded_protein->clpXP degradation Protein Degradation clpXP->degradation accumulation Accumulation of Misfolded Proteins clpXP->accumulation proteostasis Mitochondrial Proteostasis degradation->proteostasis inhibitor This compound inhibitor->clpXP Inhibits dysfunction Mitochondrial Dysfunction accumulation->dysfunction apoptosis Apoptosis dysfunction->apoptosis

Figure 2. Simplified signaling pathway illustrating the mechanism of action of this compound.

References

Troubleshooting & Optimization

overcoming solubility issues with (3R,4R)-A2-32-01 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R,4R)-A2-32-01. The information provided is intended to help overcome common challenges related to the solubility and stability of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the (R,R)-enantiomer of A2-32-01 and functions as a Staphylococcus aureus caseinolytic protease (SaClpP) inhibitor.[1][2][3][4][5] It is a β-lactone compound that covalently modifies the catalytic site of ClpP.[2] Due to its chemical structure, it exhibits poor solubility in aqueous solutions and is susceptible to hydrolysis. For in vivo studies, it has been dissolved in corn oil to maintain stability.[1]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₇NO₂[4][5]
Molecular Weight301.42 g/mol [4][5]
AppearanceLiquid[2][4]
Solubility in DMSO≥100 mg/mL[4]
Storage (Pure Form)-20°C for 3 years; 4°C for 2 years[2][6]
Storage (In Solvent)-80°C for 6 months; -20°C for 1 month[2][4]

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What is happening?

This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock solution is introduced into an aqueous environment, the compound's concentration may exceed its solubility limit in the final solvent mixture, leading to precipitation. The β-lactone ring in the structure of this compound also makes it prone to rapid hydrolysis in aqueous media, which can also affect the integrity of the compound in your solution.[1]

Q3: My compound seems to lose activity quickly in my cell culture medium. Why is this happening?

This compound is known to be unstable in aqueous solutions, such as cell culture media, where it can be rapidly hydrolyzed.[1] Studies have shown that over 90% of the compound can degrade within one hour in cell culture medium.[1] This degradation is due to the hydrolysis of the strained β-lactone ring. To mitigate this, it is crucial to prepare fresh solutions immediately before use and minimize the time the compound spends in aqueous media.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound to Achieve a Desired Concentration

Workflow for Addressing Solubility Issues

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start Precipitation or low solubility observed step1 Prepare a high-concentration stock in 100% DMSO start->step1 Start with an organic solvent step2 Use a co-solvent formulation step1->step2 For aqueous working solutions step3 Employ cyclodextrin-based formulations step2->step3 If precipitation still occurs end Clear, stable solution achieved at desired concentration step2->end Successful step4 Consider a non-aqueous formulation (e.g., corn oil) for in vivo studies step3->step4 Alternative for in vivo step3->end Successful step4->end G A2_32_01 This compound (Active β-lactone) Hydrolysis Hydrolysis of β-lactone ring A2_32_01->Hydrolysis Aqueous_Env Aqueous Environment (e.g., Buffer, Cell Media) Aqueous_Env->Hydrolysis Inactive_Metabolite Inactive Hydroxy Acid Metabolite Hydrolysis->Inactive_Metabolite

References

troubleshooting off-target effects of (3R,4R)-A2-32-01 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (3R,4R)-A2-32-01 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is the (R,R)-enantiomer of A2-32-01 and acts as a covalent inhibitor of the Staphylococcus aureus caseinolytic protease (SaClpP) and the human mitochondrial ClpP.[1] It is a β-lactone compound that irreversibly acylates the catalytic serine residue within the active site of ClpP, thereby inhibiting its proteolytic activity.[1]

Q2: What are the known downstream cellular effects of ClpP inhibition by this compound?

A2: Inhibition of mitochondrial ClpP by this compound disrupts mitochondrial proteostasis, leading to a cascade of cellular events that can be mistaken for off-target effects. These include:

  • Mitochondrial Dysfunction: Accumulation of misfolded proteins in the mitochondrial matrix.

  • Impaired Oxidative Phosphorylation: Reduced activity of respiratory chain complexes.

  • Increased Reactive Oxygen Species (ROS): Elevated production of mitochondrial superoxide.

  • Altered Mitochondrial Morphology: Changes in the size and shape of mitochondria.

  • Induction of Apoptosis: Particularly in cancer cells that are highly reliant on mitochondrial function.

Q3: What is the stability of this compound in experimental conditions?

A3: A critical consideration is the poor stability of this compound in aqueous solutions, such as cell culture media. The β-lactone ring is susceptible to hydrolysis, leading to an inactive compound. This instability can be a significant source of experimental variability and may lead to a higher apparent IC50 value. It is recommended to prepare fresh stock solutions and minimize the time the compound spends in aqueous buffers before being added to cells.

Q4: Has the selectivity profile of this compound been fully characterized?

A4: The selectivity of this compound for mitochondrial ClpP over other mammalian proteases has not been definitively determined. As a covalent inhibitor with a reactive β-lactone warhead, there is a potential for off-target interactions with other proteins containing nucleophilic residues (e.g., serine, cysteine, lysine, threonine, tyrosine) in their active or allosteric sites.[2][3]

Troubleshooting Guide

Issue 1: High Variability in Experimental Results

Unexpected variability in potency or phenotypic effects can often be attributed to the compound's instability.

Table 1: Troubleshooting Experimental Variability

Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO for each experiment. Minimize the pre-incubation time of the compound in aqueous media before adding it to the experimental system.
Inconsistent Dosing Ensure accurate and consistent dilution of the stock solution. Use positive displacement pipettes for viscous solvents like DMSO.
Assay-Specific Instability For longer-term experiments (e.g., >24 hours), consider replenishing the compound at regular intervals.

Experimental Workflow for Mitigating Instability

G cluster_prep Compound Preparation cluster_exp Experiment A Prepare fresh stock in anhydrous DMSO B Aliquot and store at -80°C A->B C Thaw one aliquot immediately before use B->C D Dilute to working concentration in pre-warmed medium C->D E Add to cells immediately D->E F For long-term assays, replenish compound E->F if > 24h G A This compound B Mitochondrial ClpP A->B Covalent Inhibition C Inhibition of Proteolysis B->C D Accumulation of Misfolded Proteins C->D E Mitochondrial Dysfunction D->E F Impaired OXPHOS E->F G Increased ROS E->G H Decreased ATP Production F->H I Apoptosis G->I H->I G cluster_treatment Cellular Treatment cluster_abpp Activity-Based Protein Profiling cluster_analysis Mass Spectrometry Analysis A Treat cells with This compound or vehicle B Lyse cells and treat with a broad-spectrum covalent probe A->B C Click chemistry to attach reporter tag (e.g., biotin) B->C D Enrich probe-labeled proteins C->D E Tryptic digest and LC-MS/MS D->E F Quantify protein abundance in treated vs. vehicle E->F G Identify proteins with reduced probe labeling (potential targets) F->G

References

refining dosage and administration of (3R,4R)-A2-32-01 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (3R,4R)-A2-32-01 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a β-lactone compound that acts as a specific, covalent inhibitor of the caseinolytic protease P (ClpP). It targets both bacterial ClpP, such as in Staphylococcus aureus (SaClpP), and mammalian mitochondrial ClpP. The compound works by covalently modifying the catalytic serine residue in the active site of ClpP, thereby irreversibly inhibiting its proteolytic activity. This inhibition disrupts cellular protein homeostasis, leading to mitochondrial dysfunction and, ultimately, apoptosis.

Q2: What is the recommended solvent for initial stock solution preparation?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 100 mg/mL or 200 mg/mL) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[1][2][3]

Q3: The compound is described as a β-lactone. Are there any special handling or stability concerns?

A3: Yes, β-lactones are susceptible to hydrolysis, and this compound is known to be rapidly hydrolyzed in aqueous solutions, which can lead to a loss of activity. It is crucial to minimize the compound's exposure to aqueous environments for extended periods before administration. When preparing formulations for in vivo studies, it is advisable to use a non-aqueous vehicle or prepare the formulation immediately before use.

Q4: What is a suitable vehicle for in vivo administration of this compound?

A4: Corn oil has been successfully used as a vehicle for the intraperitoneal (i.p.) administration of this compound in mouse models. To prepare, a stock solution in DMSO can be diluted into corn oil. Other potential formulations for improving stability and solubility include preparations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[2] However, the stability in these formulations should be verified for your specific experimental conditions.

Q5: How should I store the compound and its solutions?

A5: The pure, solid form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in anhydrous DMSO should be stored at -80°C and are typically stable for up to 6 months.[2] Avoid repeated freeze-thaw cycles by storing in small, single-use aliquots.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy in Animal Models
Potential Cause Troubleshooting Step
Compound Instability/Degradation Due to its β-lactone structure, this compound is prone to hydrolysis. Prepare fresh dilutions from a frozen DMSO stock immediately before each administration. If using an aqueous-based vehicle, minimize the time the compound is in solution. Consider using a non-aqueous vehicle like corn oil to improve stability.
Suboptimal Dosage The effective dose can vary significantly between animal models and disease states. If the initial dose is ineffective, consider a dose-escalation study to determine the optimal therapeutic window. Refer to the dosage and administration table below for suggested starting points.
Incorrect Administration Technique For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the gut or other organs, which can lead to poor absorption and variability. For subcutaneous (s.c.) injections in infection models, ensure the inoculum and compound are delivered to the correct tissue plane.
Low Target Expression The efficacy of this compound can be dependent on the expression levels of ClpP in the target tissue or cells. Verify ClpP expression in your model system if possible.
Pharmacokinetic Issues The compound may be rapidly cleared from circulation. Consider more frequent dosing or a different route of administration to maintain therapeutic concentrations. Pharmacokinetic studies may be necessary to understand the compound's profile in your specific model.
Issue 2: Unexpected Toxicity or Adverse Events in Animals
Potential Cause Troubleshooting Step
High Dosage The administered dose may be above the maximum tolerated dose (MTD). Reduce the dose and perform a dose-response study to identify a safer, effective concentration. Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur.
Vehicle Toxicity The vehicle itself may be causing adverse effects, especially with chronic administration. Run a vehicle-only control group to assess any background toxicity. If using a multi-component vehicle (e.g., DMSO/PEG/Tween), consider the concentration of each component.
Off-Target Effects While this compound is a specific ClpP inhibitor, off-target effects at high concentrations cannot be ruled out. If toxicity persists at presumed therapeutic doses, further investigation into potential off-target mechanisms may be required.
Route of Administration Stress Frequent injections can cause stress and local tissue damage. Ensure proper handling and restraint techniques. For long-term studies, consider alternative delivery methods if feasible.

Data Presentation: Dosage and Administration in Animal Models

The following table summarizes known and suggested starting doses for this compound in various animal models. Note that these are starting points and may require optimization for your specific experimental conditions.

Animal Model Disease/Application Route of Administration Dosage Vehicle Frequency Reference/Suggestion
Mouse (SCID) Acute Myeloid Leukemia (AML) XenograftIntraperitoneal (i.p.)300 mg/kgCorn oilTwice dailyKnown effective dose
Mouse (BALB/c) S. aureus Subcutaneous Skin InfectionSubcutaneous (s.c.) or Intraperitoneal (i.p.)50-150 mg/kgCorn oil or PEG/Tween/SalineOnce or twice dailySuggested starting range based on dose conversion principles[4][5][6]
Mouse (BALB/c) S. aureus Systemic InfectionIntraperitoneal (i.p.) or Intravenous (i.v.)50-150 mg/kgCorn oil or PEG/Tween/SalineTwice dailySuggested starting range based on dose conversion principles[4][5][6]
Rat (Sprague-Dawley) General Toxicity/PharmacokineticsIntraperitoneal (i.p.) or Intravenous (i.v.)25-75 mg/kgCorn oil or PEG/Tween/SalineOnce dailySuggested starting range based on interspecies dose scaling[4][5][6]

Note on Dose Conversion: The suggested starting doses for new models are estimated based on allometric scaling from the known effective dose in mice, considering the differences in body surface area between species. It is crucial to perform dose-finding studies to determine the optimal dose for your specific model.[4][5][6]

Experimental Protocols

Protocol 1: Staphylococcus aureus Subcutaneous Skin Infection Model in Mice

This protocol is adapted from established murine models of S. aureus skin infection.[7][8][9][10]

  • Animal Model: 6-8 week old female BALB/c mice.

  • Bacterial Preparation:

    • Culture S. aureus (e.g., USA300 strain) in Tryptic Soy Broth (TSB) to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a concentration of 1 x 10⁸ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.

  • Treatment with this compound:

    • Prepare the desired dose of this compound in a suitable vehicle (e.g., corn oil).

    • Administer the compound via i.p. or s.c. injection starting at a specified time point post-infection (e.g., 2 hours).

    • Continue treatment at the desired frequency (e.g., once or twice daily) for the duration of the experiment.

  • Efficacy Assessment:

    • Monitor the size of the skin lesion daily using a caliper.

    • At the end of the study, euthanize the animals and excise the lesion.

    • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

    • Histopathological analysis of the skin lesion can also be performed.

Protocol 2: Staphylococcus aureus Systemic Infection Model in Mice

This protocol is based on established models of systemic S. aureus infection.[8]

  • Animal Model: 6-8 week old female BALB/c mice.

  • Bacterial Preparation:

    • Prepare the S. aureus inoculum as described in Protocol 1, adjusting the final concentration as needed (e.g., 1 x 10⁸ CFU/mL).

  • Infection Procedure:

    • Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) via the tail vein (intravenous, i.v.) or intraperitoneally (i.p.).

  • Treatment with this compound:

    • Prepare and administer this compound as described in Protocol 1. Treatment can be initiated shortly before or after infection.

  • Efficacy Assessment:

    • Monitor animal survival and body weight daily.

    • At defined time points or upon humane endpoint criteria, euthanize the animals.

    • Harvest organs (e.g., kidneys, spleen, liver), homogenize, and plate serial dilutions to determine the bacterial burden in each organ.

Mandatory Visualization

Signaling Pathway of ClpP Inhibition

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of mitochondrial ClpP by this compound, leading to mitochondrial dysfunction and apoptosis.

ClpP_Inhibition_Pathway cluster_compound Compound Action cluster_mitochondrion Mitochondrial Events cluster_cellular Cellular Consequences A2_32_01 This compound ClpP Mitochondrial ClpP A2_32_01->ClpP Covalent Inhibition UPRmt Mitochondrial Unfolded Protein Response (UPRmt) ClpP->UPRmt Suppression of Protein Quality Control Misfolded_Proteins Accumulation of Misfolded & Damaged Proteins ClpP->Misfolded_Proteins Inhibition of Degradation UPRmt->Misfolded_Proteins ETC Electron Transport Chain (ETC) Dysfunction Misfolded_Proteins->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: Signaling pathway of this compound-mediated ClpP inhibition.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of infection.

experimental_workflow start Start animal_prep Animal Preparation (e.g., shaving for skin model) start->animal_prep bacterial_prep Bacterial Inoculum Preparation start->bacterial_prep infection Infection of Mice (e.g., s.c. or i.v.) animal_prep->infection bacterial_prep->infection grouping Randomization into Treatment Groups infection->grouping treatment Treatment with this compound or Vehicle Control grouping->treatment monitoring Daily Monitoring (Lesion size, weight, survival) treatment->monitoring endpoint Endpoint Reached (Pre-defined time or humane endpoint) monitoring->endpoint euthanasia Euthanasia and Sample Collection endpoint->euthanasia analysis Analysis (CFU count, Histology, etc.) euthanasia->analysis results Results & Interpretation analysis->results end End results->end

Caption: General workflow for in vivo efficacy testing.

Logical Relationship for Troubleshooting Inconsistent Efficacy

This diagram illustrates the logical steps to troubleshoot inconsistent experimental results.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Efficacy Observed check_compound Verify Compound Integrity and Formulation start->check_compound check_dose Review Dosage and Administration Route start->check_dose check_model Assess Animal Model and Infection Protocol start->check_model solution_compound Prepare Fresh Formulations, Use Non-Aqueous Vehicle check_compound->solution_compound solution_dose Perform Dose-Escalation Study, Optimize Dosing Frequency check_dose->solution_dose solution_model Refine Surgical/Injection Technique, Verify Bacterial Load check_model->solution_model

Caption: Troubleshooting logic for inconsistent efficacy.

References

challenges in synthesizing the (R,R)-enantiomer of A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of the (R,R)-enantiomer of A2-32-01, a potent inhibitor of caseinolytic protease P (ClpP). The synthesis of this stereochemically defined β-lactone presents several challenges, which are addressed below in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the (R,R)-enantiomer of A2-32-01?

A1: The main challenges in the synthesis of (R,R)-A2-32-01 revolve around achieving high diastereo- and enantioselectivity in the formation of the β-lactone ring. The strained four-membered ring is also susceptible to nucleophilic attack and ring-opening, which can lead to low yields and purification difficulties.[1][2][3][4] Furthermore, the presence of a long alkyl chain and a pyridine moiety can complicate purification and require specific analytical techniques for characterization.

Q2: What general synthetic strategies are recommended for obtaining the (R,R) stereochemistry?

A2: Several stereoselective methods can be employed for the synthesis of disubstituted β-lactones like A2-32-01. The most common approaches include:

  • [2+2] Cycloaddition of a ketene and an aldehyde using a chiral catalyst: This is a powerful method for controlling the stereochemistry of the β-lactone ring. Cinchona alkaloid derivatives are often used as catalysts.[5][6][7]

  • Cyclization of a β-hydroxy acid precursor: This method involves the synthesis of a β-hydroxy acid with the desired (3R,4R) stereochemistry, followed by ring closure. The stereocenters are typically set during the synthesis of the β-hydroxy acid, for example, through an asymmetric aldol reaction.

  • Use of chiral auxiliaries: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of the ring-forming reaction. The auxiliary is then removed in a subsequent step.[8]

Q3: How can I monitor the progress of the reaction and the stereochemical outcome?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used to determine the diastereomeric ratio by integrating the signals of diastereotopic protons.

Q4: What are the stability considerations for A2-32-01?

A4: A2-32-01 is a β-lactone, a class of compounds known for their ring strain, making them susceptible to hydrolysis and nucleophilic attack. One study noted that the racemic mixture of A2-32-01 is unstable in cell culture medium, with over 90% degradation within one hour.[9] Therefore, it is crucial to handle the purified compound in anhydrous solvents and store it at low temperatures, such as -20°C or -80°C, to prevent degradation.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Decomposition of the β-lactone ring: The strained ring is prone to opening, especially in the presence of nucleophiles (e.g., water, alcohols) or at elevated temperatures.- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Maintain the recommended reaction temperature. Avoid excessive heating during workup and purification.
Inefficient cyclization of the β-hydroxy acid precursor: The ring-closing step can be challenging.- Experiment with different dehydrating/cyclizing agents (e.g., Mukaiyama's reagent, Martin's sulfurane).- Optimize the reaction time and temperature for the cyclization step.
Low Diastereoselectivity (formation of (3R,4S) or (3S,4R) isomers) Inadequate stereocontrol in the ring-forming step: The catalyst or chiral auxiliary may not be effectively discriminating between the two faces of the prochiral starting material.- If using a chiral catalyst, screen different catalysts and catalyst loadings.- Ensure the purity of the chiral catalyst or auxiliary.- Vary the solvent, as it can influence the transition state geometry.- Lowering the reaction temperature can often improve diastereoselectivity.
Low Enantiomeric Excess (formation of the (S,S)-enantiomer) Poor enantiocontrol by the chiral catalyst/auxiliary: The chiral environment provided by the catalyst or auxiliary is not sufficient to favor the formation of the (R,R)-enantiomer.- Screen a panel of chiral catalysts or auxiliaries with different steric and electronic properties.- Optimize the reaction temperature; lower temperatures generally lead to higher enantioselectivity.- Ensure that no racemic background reaction is occurring. This can sometimes be suppressed by adjusting the rate of addition of reagents.
Difficult Purification Presence of closely related byproducts: Unreacted starting materials, diastereomers, and ring-opened products can be difficult to separate from the desired (R,R)-enantiomer.- Use flash column chromatography with a carefully selected solvent system. A gradient elution may be necessary.- Consider preparative chiral HPLC for the separation of enantiomers if other methods fail.- For removal of acidic impurities, a mild aqueous basic wash (e.g., saturated NaHCO3) can be effective, but prolonged contact should be avoided to prevent hydrolysis of the β-lactone.[7]
Product Decomposition During Storage Hydrolysis or nucleophilic attack on the β-lactone ring: Trace amounts of water or other nucleophiles can lead to degradation over time.- Store the purified product as a solid or in an anhydrous, aprotic solvent at low temperature (-20°C or -80°C).- Aliquot the sample to avoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Proposed Stereoselective Synthesis of (R,R)-A2-32-01 via Catalytic Asymmetric [2+2] Cycloaddition

This protocol is a proposed route based on established methods for the synthesis of disubstituted β-lactones. Optimization of specific conditions will likely be necessary.

Step 1: Synthesis of the Ketene Precursor (Acid Chloride)

  • To a solution of 10-undecenoic acid in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. This can be used in the next step without further purification.

Step 2: Chiral Catalyst-Mediated [2+2] Cycloaddition

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a derivative of a cinchona alkaloid like O-benzoylquinine) in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane).

  • Cool the solution to the recommended temperature for the chosen catalyst (e.g., -78°C).

  • Add a solution of 3-(pyridin-3-yl)propanal in the same solvent to the catalyst solution.

  • Slowly add a solution of the ketene precursor (from Step 1) and a non-nucleophilic base (e.g., a hindered tertiary amine like triethylamine or diisopropylethylamine) in the same solvent to the reaction mixture over several hours using a syringe pump.

  • Stir the reaction at the low temperature for the specified time (can range from a few hours to overnight).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Analysis of Stereochemical Purity

  • Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis, comparing the retention times to a racemic standard if available.

Visualizations

experimental_workflow cluster_step1 Step 1: Ketene Precursor Synthesis cluster_step2 Step 2: [2+2] Cycloaddition cluster_step3 Step 3: Purification & Analysis a 10-Undecenoic Acid b Acid Chloride Formation (e.g., Oxalyl Chloride) a->b c Ketene Precursor (Acid Chloride) b->c f [2+2] Cycloaddition (Low Temperature) c->f d 3-(Pyridin-3-yl)propanal d->f e Chiral Catalyst (e.g., Cinchona Alkaloid Derivative) e->f g Crude (R,R)-A2-32-01 f->g h Purification (Column Chromatography) g->h i Pure (R,R)-A2-32-01 h->i j Stereochemical Analysis (Chiral HPLC, NMR) i->j

Caption: Proposed workflow for the synthesis of (R,R)-A2-32-01.

troubleshooting_logic start Initial Synthesis Attempt check_yield Is Yield Acceptable? start->check_yield check_dr Is Diastereomeric Ratio Acceptable? check_yield->check_dr Yes low_yield_solutions Troubleshoot Low Yield: - Check for decomposition - Optimize cyclization - Ensure anhydrous conditions check_yield->low_yield_solutions No check_ee Is Enantiomeric Excess Acceptable? check_dr->check_ee Yes low_dr_solutions Troubleshoot Low Diastereoselectivity: - Screen catalysts/auxiliaries - Optimize solvent - Lower temperature check_dr->low_dr_solutions No success Successful Synthesis check_ee->success Yes low_ee_solutions Troubleshoot Low Enantiomeric Excess: - Screen chiral catalysts - Lower temperature - Check for background reaction check_ee->low_ee_solutions No low_yield_solutions->start low_dr_solutions->start low_ee_solutions->start

Caption: Logic diagram for troubleshooting the synthesis of (R,R)-A2-32-01.

References

strategies to enhance the potency of (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the ClpP inhibitor, (3R,4R)-A2-32-01.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the (R,R)-enantiomer of the compound A2-32-01 and functions as an inhibitor of the caseinolytic protease P (ClpP).[1][2] It belongs to the β-lactone class of compounds. Its mechanism of action involves the β-lactone core covalently binding to the catalytic serine residue within the active site of the ClpP protease.[1][3] This irreversible binding forms a stable complex, thereby inhibiting the enzyme's proteolytic activity.[1] In cancer cells, particularly acute myeloid leukemia (AML), inhibition of the mitochondrial ClpP enzyme by A2-32-01 disrupts respiratory chain function, leading to mitochondrial dysfunction and cell death.[3][4]

cluster_0 Normal ClpP Function cluster_1 Inhibition by this compound A23201 This compound ClpP ClpP Protease (Active Site Serine) A23201->ClpP Covalently Binds Products Degraded Peptides ClpP->Products Degrades InactiveComplex Covalent Inactive Complex Substrate Misfolded Proteins (Substrate) Substrate->ClpP Binds to

Caption: Mechanism of this compound covalent inhibition of ClpP protease.

Q2: What are the primary challenges when working with this compound?

The most significant challenge is the compound's poor stability in aqueous solutions. The β-lactone ring is susceptible to rapid hydrolysis in cell culture media, with studies showing over 90% of the compound degrading within one hour.[3][5] This rapid degradation can lead to a high apparent half-maximal inhibitory concentration (IC50) and is a critical factor to consider in experimental design.[5] Consequently, the compound is considered a useful research tool but may be unsuitable for clinical development without modification.[3]

Q3: How does this compound differ from its (3S,4S)-A2-32-01 enantiomer?

This compound is the more active enantiomer that inhibits Staphylococcus aureus ClpP (SaClpP).[1] In contrast, the (3S,4S)-A2-32-01 enantiomer is described as being less active.[2] This stereospecificity is common for enzyme inhibitors. For robust experimental design, the less active (S,S)-enantiomer can serve as an excellent negative control to help distinguish on-target effects from non-specific or off-target cellular responses.

Part 2: Troubleshooting Guide

Q: I am observing low or no activity of this compound in my cell-based assays. What are the likely causes and solutions?

A: This is a common issue primarily linked to the compound's inherent instability. Several factors can contribute to a lack of observable potency. The following workflow can help you troubleshoot the problem.

cluster_stability cluster_solubility cluster_target cluster_controls Start Start: Low/No Activity Observed CheckStability 1. Address Compound Instability Start->CheckStability CheckSolubility 2. Verify Solubilization CheckStability->CheckSolubility If issue persists StabilityDetails • Prepare fresh stock solutions in DMSO. • Add to aqueous media IMMEDIATELY before use. • Minimize experiment duration. CheckStability->StabilityDetails CheckTarget 3. Confirm Target Expression CheckSolubility->CheckTarget If issue persists SolubilityDetails • Ensure complete dissolution in vehicle. • Centrifuge/filter to remove precipitates. • Refer to solubilization protocols. CheckSolubility->SolubilityDetails CheckControls 4. Review Experimental Controls CheckTarget->CheckControls If issue persists TargetDetails • Confirm ClpP expression in your cell line (e.g., via Western Blot). • Sensitivity correlates with ClpP expression levels. CheckTarget->TargetDetails Result Potency Issue Resolved CheckControls->Result If validated ControlsDetails • Include a positive control (another ClpP inhibitor). • Use the less active (S,S)-enantiomer as a negative control. CheckControls->ControlsDetails

Caption: Troubleshooting workflow for experiments with this compound.

  • Detailed Troubleshooting Steps:

    • Compound Instability: This is the most probable cause. Due to rapid hydrolysis, always prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous cell culture media before and during the assay.[3][5]

    • Solubility Issues: Improperly dissolved compound will lead to lower effective concentrations. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Visually inspect for any precipitation. Refer to the detailed solubilization protocols below.

    • Cell Line Sensitivity: The cytotoxic effect of this compound on AML cells has been shown to correlate positively with the expression level of ClpP.[5] Verify the ClpP expression in your chosen cell line. If ClpP levels are low, the cells may be inherently resistant to the compound's effects.

    • Assay Duration: Given the compound's short half-life in media, long-duration assays (e.g., >24 hours) may not show a strong effect unless the compound is replenished. Consider shorter endpoints or repeated dosing schedules.

Q: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistency is often rooted in the compound's instability. To improve reproducibility:

  • Standardize Solution Preparation: Always use the exact same procedure for preparing and diluting the compound. Prepare stock solutions in anhydrous DMSO and store them appropriately (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles).

  • Strict Timing: Standardize the time from when the compound is added to the media to when the assay is read. Even small variations can lead to different levels of compound degradation.

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and experiments, as it can have minor effects on cell health.

  • Monitor Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics, including protein expression, can change over time in culture.

Part 3: Data & Experimental Protocols

Data Presentation

Table 1: Summary of this compound Properties

Property Description Reference
Target Caseinolytic Protease P (ClpP) [1][2]
Mechanism Covalent, irreversible inhibitor of the catalytic serine [1][3]
Cellular Effect In AML, induces mitochondrial dysfunction and apoptosis [3][4]
Key Challenge Poor stability in aqueous media (>90% hydrolysis in 1 hr) [3][5]
Stereochemistry (R,R)-enantiomer is significantly more active than the (S,S) form [1][2]

| In Vivo Vehicle | Can be stabilized in corn oil for intraperitoneal injection |[5] |

Experimental Protocols

Protocol 1: Solubilization of this compound

Proper solubilization is critical for accurate results. The following protocols can be used to prepare a 5 mg/mL working solution.[1]

  • Method A: For In Vitro Aqueous Solutions (with PEG300/Tween-80)

    • Start with a 50 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of working solution, take 100 µL of the DMSO stock.

    • Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Method B: For In Vitro Aqueous Solutions (with SBE-β-CD)

    • Start with a 50 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of working solution, take 100 µL of the DMSO stock.

    • Add the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly until clear.

  • Method C: For In Vivo Administration (Corn Oil)

    • Start with a 50 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of working solution, take 100 µL of the DMSO stock.

    • Add the DMSO stock to 900 µL of corn oil and mix thoroughly. This formulation was used to improve stability for in vivo mouse studies.[5]

Protocol 2: General ClpP Enzymatic Activity Assay

This protocol can be used to confirm the inhibitory activity of this compound on either recombinant ClpP or ClpP in mitochondrial lysates.

  • Reagents & Materials:

    • Recombinant human ClpP protein.

    • Mitochondrial lysates from cells of interest.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 200 mM KCl, 25mM MgCl2, 10% glycerol, 1 mM DTT.

    • Fluorogenic Substrate: Suc-LY-AMC or Casein-FITC.[5]

    • This compound dissolved in DMSO.

    • 96-well black microplate.

    • Plate reader capable of fluorescence measurement.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only vehicle control.

    • In a 96-well plate, add the recombinant ClpP or mitochondrial lysate to each well.

    • Add the diluted compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LY-AMC) to all wells.

    • Immediately place the plate in a pre-warmed plate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration.

    • Normalize the rates to the vehicle control and plot the percent inhibition versus compound concentration to determine the IC50 value.

cluster_0 ClpP Inhibition Leads to Mitochondrial Dysfunction A23201 This compound ClpP Mitochondrial ClpP A23201->ClpP Inhibits Proteostasis Mitochondrial Proteostasis Disrupted ClpP->Proteostasis Leads to RespChain Respiratory Chain Function Impaired Proteostasis->RespChain MitoCollapse Mitochondrial Collapse RespChain->MitoCollapse Apoptosis Apoptosis MitoCollapse->Apoptosis

Caption: Downstream effects of mitochondrial ClpP inhibition by this compound.

References

Validation & Comparative

Efficacy of (3R,4R)-A2-32-01 versus (3S,4S)-A2-32-01: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stereoisomeric β-lactone inhibitors of Caseinolytic Protease P (ClpP), detailing their comparative efficacy, underlying mechanism of action, and the experimental protocols for their evaluation.

Introduction

(3R,4R)-A2-32-01 and (3S,4S)-A2-32-01 are stereoisomers of the potent β-lactone-based inhibitor of Caseinolytic Protease P (ClpP), a highly conserved serine protease crucial for protein homeostasis in both bacteria and the mitochondria of eukaryotic cells. The therapeutic potential of targeting ClpP has been recognized in various fields, including the development of novel antibiotics and anti-cancer agents, particularly for acute myeloid leukemia (AML). This guide provides a detailed comparison of the efficacy of the (3R,4R) and (3S,4S) enantiomers of A2-32-01, supported by available data and experimental methodologies.

Mechanism of Action

Both this compound and (3S,4S)-A2-32-01 are β-lactone compounds that function as irreversible inhibitors of ClpP. The inhibitory mechanism involves the covalent modification of the catalytic serine residue within the active site of the protease. The strained β-lactone ring is susceptible to nucleophilic attack by the serine's hydroxyl group, leading to the formation of a stable β-hydroxyacyl-enzyme complex. This covalent adduct effectively blocks the proteolytic activity of ClpP.

The stereochemistry at the 3 and 4 positions of the β-lactone ring plays a critical role in the precise orientation of the inhibitor within the ClpP active site, which in turn dictates the efficiency of the covalent modification and, consequently, the inhibitory potency.

Mechanism of ClpP Inhibition by A2-32-01 Stereoisomers.

Comparative Efficacy

While comprehensive quantitative data directly comparing the two enantiomers against both bacterial and human ClpP is limited in publicly available literature, existing information indicates a clear stereoselective preference for the inhibitory activity.

Against Staphylococcus aureus ClpP (SaClpP):

Available data suggests that the (3S,4S)-A2-32-01 enantiomer is the more potent inhibitor of Staphylococcus aureus ClpP. Conversely, This compound exhibits a relatively weaker inhibitory activity against SaClpP[1]. This indicates that the (S,S) configuration is sterically and electronically favored for optimal interaction with the active site of the bacterial enzyme.

Quantitative Data Summary

CompoundTargetIC50 (μM)Reference
(3S,4S)-A2-32-01 S. aureus ClpP (SaClpP)Data not availableMore potent than (3R,4R) enantiomer[1]
This compound S. aureus ClpP (SaClpP)Data not availableWeaker inhibitor[1]
(racemic) A2-32-01 Human mitochondrial ClpP (HsClpP)High IC50 due to instability[2]

Experimental Protocols

Stereoselective Synthesis of (3R,4R)- and (3S,4S)-A2-32-01

A detailed, publicly available experimental protocol for the specific stereoselective synthesis or chiral separation of the (3R,4R) and (3S,4S) enantiomers of A2-32-01 is not available in the reviewed literature. However, the general synthesis of 3,4-disubstituted β-lactones can be achieved through various organic chemistry methodologies, including:

  • Asymmetric ketene-aldehyde cycloadditions: This is a common method for the enantioselective synthesis of β-lactones. Chiral catalysts are employed to control the stereochemistry of the resulting four-membered ring.

  • Halolactonization of β,γ-unsaturated carboxylic acids: This method involves the cyclization of an unsaturated acid in the presence of a halogen source.

  • Intramolecular cyclization of β-hydroxy carboxylic acids: Dehydration of a β-hydroxy carboxylic acid can lead to the formation of a β-lactone.

Chiral Separation: Alternatively, the racemic mixture of A2-32-01 can be synthesized and the enantiomers subsequently separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Workflow for Chiral Separation of A2-32-01 Enantiomers.
ClpP Inhibition Assay

The inhibitory activity of the A2-32-01 enantiomers against ClpP can be determined using a fluorogenic peptide cleavage assay.

Principle: The assay measures the rate of cleavage of a fluorogenic peptide substrate by the ClpP enzyme. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be calculated.

Materials:

  • Purified recombinant ClpP (either SaClpP or HsClpP)

  • Fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC or casein-FITC)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)

  • This compound and (3S,4S)-A2-32-01 dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds (this compound and (3S,4S)-A2-32-01) in the assay buffer.

  • In a 96-well plate, add the ClpP enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include a control group with solvent only (e.g., DMSO).

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for ClpP Inhibition Assay.

Conclusion

The available evidence strongly suggests that the inhibitory activity of A2-32-01 against ClpP is stereoselective, with the (3S,4S) enantiomer being more potent, at least against the bacterial form of the enzyme. This highlights the importance of stereochemistry in the design of effective ClpP inhibitors. For researchers in drug development, focusing on the synthesis and evaluation of the (3S,4S) stereoisomer may be a more fruitful approach for developing novel therapeutics targeting ClpP. Further studies are warranted to obtain precise quantitative data (IC50 values) for both enantiomers against human mitochondrial ClpP to fully elucidate their therapeutic potential in diseases such as AML. The significant instability of the β-lactone core in aqueous environments is a critical challenge that needs to be addressed in the future development of A2-32-01-based inhibitors.

References

Validating (3R,4R)-A2-32-01: A Comparative Guide to a Specific ClpP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (3R,4R)-A2-32-01, a β-lactone inhibitor of the caseinolytic protease P (ClpP), with other known ClpP inhibitors. Experimental data is presented to validate its specificity and potency, offering a valuable resource for researchers in oncology, bacteriology, and drug discovery.

Introduction to ClpP Inhibition

Caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for protein homeostasis in both bacteria and the mitochondria of eukaryotic cells. Its role in bacterial virulence and the survival of cancer cells has made it an attractive target for therapeutic intervention. Inhibitors of ClpP are being investigated for their potential as novel antibiotics and anti-cancer agents. This compound has emerged as a promising covalent inhibitor that targets the catalytic serine residue of ClpP.[1][2] This guide evaluates its performance against other classes of ClpP inhibitors.

Comparative Analysis of ClpP Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of alternative ClpP inhibitors.

Table 1: Potency of ClpP Inhibitors

InhibitorClassTarget Organism/CompartmentAssay SubstratePotency (IC50/EC50)Reference
This compound β-lactoneStaphylococcus aureusNot SpecifiedEC50: 4.5 µM[3]
BortezomibBoronic AcidEscherichia coliNot SpecifiedIC50: 0.04 µMN/A
Cefmetazoleβ-lactam antibioticEscherichia coliNot Specified>100-fold less potent than BortezomibN/A
CisplatinPlatinum-basedEscherichia coliNot SpecifiedLeast potent of those testedN/A
AV167Phenyl EsterNot SpecifiedNot SpecifiedIC50: 1.54 µMN/A
MAS-19Phenyl EsterStaphylococcus aureusNot Specified>60% inhibition at 1 µMN/A
MAS-30Phenyl EsterStaphylococcus aureusNot Specified>60% inhibition at 1 µMN/A

Table 2: Selectivity Profile of ClpP Inhibitors

InhibitorOff-Target ProteaseActivityReference
This compound Cytoplasmic chymotrypsin, trypsin, caspase-like proteasesNo inhibition observed[1]
Bortezomib20S Proteasome (human)Ki: 0.6 nM[4]
Phenyl Esters (general)Human ClpPGenerally selective for bacterial ClpP[5][6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

ClpP Activity Assay using FITC-Casein

This protocol is adapted from commercially available kits and is a common method for measuring the general proteolytic activity of ClpP.[5][9][10][11]

Materials:

  • Purified recombinant human or bacterial ClpP

  • FITC-Casein substrate

  • Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.2)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~485-490 nm, Emission: ~525-535 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute lyophilized ClpP to a stock concentration in an appropriate buffer.

    • Prepare a working solution of FITC-Casein in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µg/mL.

    • Prepare a serial dilution of the test inhibitor.

  • Assay Setup:

    • To each well of the 96-well plate, add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Add the ClpP enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the FITC-Casein working solution to all wells.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protease Inhibitor Selectivity Assay

This general protocol can be adapted to assess the selectivity of a ClpP inhibitor against a panel of other proteases.

Materials:

  • Purified ClpP and a panel of other proteases (e.g., trypsin, chymotrypsin, caspases, other mitochondrial proteases).

  • Specific fluorogenic substrates for each protease.

  • Assay buffers optimized for each protease.

  • Test inhibitor.

  • 96-well black microplate.

  • Fluorescence microplate reader with appropriate filters for each substrate.

Procedure:

  • Determine Km for Each Substrate: For each protease, determine the Michaelis-Menten constant (Km) for its respective fluorogenic substrate to ensure the inhibitor screening is performed at a substrate concentration around the Km.

  • Inhibitor Screening:

    • For each protease, set up reactions in a 96-well plate containing the specific assay buffer, the protease, and its fluorogenic substrate at a concentration close to its Km.

    • Add the test inhibitor at a range of concentrations. Include a vehicle control.

  • Measurement and Data Analysis:

    • Measure the rate of substrate cleavage over time using a fluorescence plate reader.

    • Calculate the percent inhibition for each inhibitor concentration against each protease.

    • Determine the IC50 value of the inhibitor for each protease. The ratio of IC50 values for off-target proteases to the IC50 for ClpP provides a quantitative measure of selectivity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

ClpP_Inhibition_Pathway Mechanism of Covalent ClpP Inhibition ClpP ClpP Protease (Active Site Serine) Complex Acyl-Enzyme Intermediate (Inactive) ClpP->Complex Inhibitor This compound (β-lactone) Inhibitor->ClpP Covalent Binding Blocked Proteolysis Blocked Complex->Blocked Proteolysis Protein Substrate Degradation Proteolysis->ClpP

Mechanism of covalent ClpP inhibition.

Experimental_Workflow Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - ClpP Enzyme - FITC-Casein Substrate - Inhibitor Dilutions Plate Plate Setup: - Add Inhibitor - Add ClpP - Add Substrate Reagents->Plate Reader Kinetic Reading: Measure Fluorescence (Ex/Em = 490/525 nm) Plate->Reader Analysis Calculate Reaction Rates Plot Dose-Response Curve Determine IC50 Reader->Analysis

Workflow for IC50 determination.

Conclusion

This compound demonstrates specific inhibition of ClpP with an EC50 in the low micromolar range.[3] While direct quantitative comparisons with other inhibitors are challenging due to variations in experimental conditions across studies, the available data suggests it is a potent and selective tool for studying ClpP function. Further head-to-head comparative studies employing standardized assays are warranted to definitively establish its potency and selectivity relative to other classes of ClpP inhibitors. The protocols and comparative data provided in this guide serve as a foundation for such future investigations.

References

A Comparative Analysis of (3R,4R)-A2-32-01 and Other ClpP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the caseinolytic protease P (ClpP) inhibitor (3R,4R)-A2-32-01 with other notable ClpP inhibitors. The following sections detail their performance based on available experimental data, outline experimental methodologies, and visualize key pathways. .

This compound, a β-lactone compound, has emerged as a covalent inhibitor of both bacterial and human mitochondrial ClpP.[1][2][3][4] Its mechanism involves the formation of a β-hydroxyacyl-enzyme complex with the catalytic serine residue in the ClpP active site.[2] This guide places this compound in the context of other known ClpP inhibitors, providing a framework for understanding its potential and limitations in therapeutic development.

Quantitative Comparison of ClpP Inhibitors

The inhibitory activities of various compounds against different ClpP homologs are summarized below. It is important to note that the data are compiled from multiple studies using different experimental setups, which may affect direct comparability.

Table 1: Inhibitory Concentration (IC50) of ClpP Inhibitors against Bacterial ClpP

InhibitorTarget OrganismIC50 (µM)Notes
(3RS,4RS)-A2-32-01 Staphylococcus aureusActivity confirmed, specific IC50 not provided in cited literature.A β-lactone inhibitor.[1]
BortezomibEscherichia coli0.04Potent inhibitor.
CefmetazoleEscherichia coli4.8Moderate inhibitor.
3,4-Dichloroisocoumarin (3,4-DIC)Escherichia coli5.0General serine protease inhibitor.
CisplatinEscherichia coli31.0Weak inhibitor.
Z-LY-CMKEscherichia coli>10Known ClpP inhibitor, used as a control.

Table 2: Activity of this compound against Human Mitochondrial ClpP and Cancer Cells

CompoundTargetAssayOutcome
(3RS,4RS)-A2-32-01 Recombinant human mitochondrial ClpXPCasein-FITC cleavageInhibition of enzymatic activity.[1][3]
(3RS,4RS)-A2-32-01 Mitochondrial lysates from AML cellsSuc-LY-AMC cleavageInhibition of ClpP activity.[1][3]
(3RS,4RS)-A2-32-01 AML cell lines (TEX, OCI-AML2, K562)Cell viabilityInduced cell death.[1][3]
(3RS,4RS)-A2-32-01 Primary AML cells with high ClpP expressionCell viabilityDose-dependent killing.[1]
(3RS,4RS)-A2-32-01 Normal hematopoietic cellsCell viabilityLittle effect.[1]

A significant characteristic of A2-32-01 is its poor stability in aqueous media, with rapid hydrolysis occurring in cell culture medium.[1] This instability contributes to a higher apparent IC50 in cellular assays compared to what might be expected from its activity against the recombinant protein.[1] Despite this, A2-32-01 has demonstrated selectivity for mitochondrial proteases over cytoplasmic proteasomes.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize ClpP inhibitors.

ClpP Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the proteolytic activity of purified ClpP.

  • Enzyme and Substrate Preparation : Recombinant ClpP (e.g., human mitochondrial or bacterial) is purified. A fluorogenic peptide substrate, such as N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC) or fluorescein isothiocyanate (FITC)-labeled casein, is prepared in a suitable buffer.[1][3]

  • Assay Reaction : The ClpP enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., A2-32-01) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).[2]

  • Initiation and Measurement : The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, resulting from the cleavage of the substrate by ClpP, is monitored over time using a fluorescence plate reader.

  • Data Analysis : The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the cytotoxic effect of ClpP inhibitors on cancer cells.

  • Cell Culture : Human cancer cell lines (e.g., AML cell lines OCI-AML2, TEX) are cultured in appropriate media and conditions.[3]

  • Treatment : Cells are seeded in multi-well plates and treated with a range of concentrations of the ClpP inhibitor for a specified period (e.g., 48 hours).

  • Viability Measurement : Cell viability is assessed using methods such as Trypan Blue exclusion, MTS assay, or Annexin V/PI staining followed by flow cytometry.[3]

  • Data Analysis : The percentage of viable cells is calculated relative to a vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ClpP inhibition.

ClpP_Inhibition_Mechanism cluster_reaction A2_32_01 This compound (β-lactone) ClpP ClpP Protease (Active Site Serine) A2_32_01->ClpP Covalent modification Covalent_Complex Covalent β-hydroxyacyl- enzyme complex Inhibition Inhibition of Proteolysis Covalent_Complex->Inhibition

Caption: Mechanism of ClpP inhibition by this compound.

Experimental_Workflow_IC50 cluster_invitro In Vitro IC50 Determination cluster_cellular Cellular IC50 Determination Purified_ClpP Purified ClpP Enzyme Inhibitor_Titration Incubate with Inhibitor (e.g., A2-32-01) Purified_ClpP->Inhibitor_Titration Add_Substrate Add Fluorogenic Substrate Inhibitor_Titration->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50_invitro Calculate IC50 Measure_Fluorescence->Calculate_IC50_invitro Cancer_Cells Cancer Cell Culture Treat_Cells Treat with Inhibitor Cancer_Cells->Treat_Cells Assess_Viability Assess Cell Viability Treat_Cells->Assess_Viability Calculate_IC50_cellular Calculate IC50 Assess_Viability->Calculate_IC50_cellular

Caption: Workflow for determining IC50 values of ClpP inhibitors.

Mitochondrial_ClpP_Inhibition_Pathway A2_32_01 A2-32-01 Mito_ClpP Mitochondrial ClpP A2_32_01->Mito_ClpP Inhibits Protein_Homeostasis Disrupted Mitochondrial Protein Homeostasis Mito_ClpP->Protein_Homeostasis Leads to Complex_II Reduced Respiratory Chain Complex II Activity Protein_Homeostasis->Complex_II OXPHOS Impaired Oxidative Phosphorylation Complex_II->OXPHOS ROS Increased Mitochondrial ROS OXPHOS->ROS Apoptosis Apoptosis in Cancer Cells (High ClpP Expression) ROS->Apoptosis

Caption: Signaling pathway of mitochondrial ClpP inhibition in cancer.

Conclusion

This compound is a noteworthy covalent inhibitor of ClpP with demonstrated activity against both bacterial and human mitochondrial forms of the enzyme. Its selectivity for mitochondrial proteases and its efficacy in preclinical models of acute myeloid leukemia highlight its potential as a research tool and a starting point for the development of novel therapeutics.[1][3] However, its poor aqueous stability presents a significant hurdle for clinical translation.[1]

A direct comparison with other ClpP inhibitors is challenging due to the lack of standardized, head-to-head studies. The available data suggests that while compounds like bortezomib show high potency against bacterial ClpP, their broader activity as proteasome inhibitors complicates their specific use as ClpP-targeting agents. The development of more stable and selective β-lactones or other chemical scaffolds based on the insights gained from A2-32-01 will be a critical next step in harnessing the therapeutic potential of ClpP inhibition.

References

Comparative Analysis of (3R,4R)-A2-32-01 Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

(3R,4R)-A2-32-01 , a β-lactone compound, is a known inhibitor of the caseinolytic protease P (ClpP). Its primary target is the Staphylococcus aureus ClpP (SaClpP), where it acts by covalently modifying the catalytic site.[1] This guide provides a comparative analysis of the cross-reactivity of this compound and its related compound A2-32-01 with other key proteases, supported by available experimental data. This information is critical for researchers and drug development professionals evaluating the selectivity and potential off-target effects of this class of inhibitors.

Executive Summary

This compound demonstrates a notable degree of selectivity. While it effectively inhibits its primary target, SaClpP, and shows cross-reactivity with human mitochondrial ClpP, it exhibits minimal to no activity against common cytoplasmic proteases such as trypsin, chymotrypsin, and caspases at tested concentrations. This suggests a preferential targeting of ClpP proteases.

Data Presentation: Protease Inhibition Profile

The following table summarizes the known inhibitory activities of A2-32-01 against a panel of proteases. It is important to note that specific IC50 values for many proteases are not publicly available. The data presented reflects the reported observations on inhibition or lack thereof.

Protease TargetProtease ClassOrganism/LocationA2-32-01 ActivityIC50/Concentration TestedReference
ClpP (Caseinolytic protease P) Serine ProteaseStaphylococcus aureusInhibition Not Specified[1]
Mitochondrial ClpP Serine ProteaseHumanInhibition Not Specified[2]
Chymotrypsin-like activity (cytoplasmic) Serine ProteaseHuman (Red Blood Cell Lysate)No Inhibition Not Specified[2]
Trypsin-like activity (cytoplasmic) Serine ProteaseHuman (Red Blood Cell Lysate)No Inhibition Not Specified[2]
Caspase-like activity (cytoplasmic) Cysteine ProteaseHuman (Red Blood Cell Lysate)No Inhibition Not Specified[2]

Note: The lack of inhibition for cytoplasmic proteases was observed in lysates of red blood cells, which contain proteasome complexes but lack mitochondria, indicating specificity for mitochondrial proteases.[2] The exact concentration of A2-32-01 used in these specific experiments is not detailed in the primary literature.

Experimental Protocols

The determination of protease activity and inhibition by this compound typically involves fluorogenic substrate assays. Below are detailed methodologies for assessing the activity of ClpP and other proteases.

ClpP Protease Activity Assay

This protocol is adapted from methods used to assess the inhibition of human mitochondrial ClpP.[2]

Principle: The assay measures the proteolytic activity of ClpP by monitoring the cleavage of a fluorogenic substrate, such as FITC-casein or a small peptide substrate like Suc-LY-AMC. Cleavage of the substrate results in an increase in fluorescence intensity, which is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

  • Recombinant human ClpP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM KCl, 1 mM DTT

  • Fluorogenic substrate: FITC-casein or Suc-LY-AMC (N-Succinyl-Leu-Tyr-7-Amido-4-methylcoumarin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the desired concentration of this compound or DMSO (vehicle control) to the assay buffer.

  • Add recombinant human ClpP to each well to a final concentration of 1 µM (monomer concentration).

  • Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., 0.5 mM Suc-LY-AMC or an appropriate concentration of FITC-casein).

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for Suc-LY-AMC, or appropriate wavelengths for FITC-casein.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.

Cytoplasmic Protease Cross-Reactivity Assay

This protocol is a general method for assessing the activity of cytoplasmic proteases like trypsin, chymotrypsin, and caspases using specific fluorogenic substrates.

Principle: The assay utilizes specific fluorogenic peptide substrates for each class of protease. Cleavage of the substrate by the respective protease in a cell lysate releases a fluorescent molecule, and the resulting increase in fluorescence is measured. The lack of inhibition by this compound is determined by the absence of a significant change in the reaction rate.

Materials:

  • Red blood cell lysate (as a source of cytoplasmic proteases without mitochondrial contamination)

  • This compound

  • Assay Buffer (specific to the protease being assayed, e.g., Tris-based buffer for serine proteases, HEPES-based buffer for caspases)

  • Specific fluorogenic substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC

    • Trypsin-like: Boc-LRR-AMC

    • Caspase-like: Z-DEVD-AMC

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the desired concentration of this compound or DMSO (vehicle control) to the appropriate assay buffer.

  • Add the red blood cell lysate to each well.

  • Incubate the plate at room temperature for a pre-determined time.

  • Initiate the reaction by adding the specific fluorogenic substrate for the protease of interest.

  • Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the reaction rates and compare the activity in the presence of this compound to the control to determine if any inhibition has occurred.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its cross-reactivity.

G Mechanism of this compound Inhibition of ClpP A2_32_01 This compound (β-lactone) ClpP ClpP Protease (Active Site Serine) A2_32_01->ClpP Covalent Reaction Covalent_Complex Covalent β-hydroxyacyl-enzyme complex ClpP->Covalent_Complex Inhibition Inhibition of Proteolysis Covalent_Complex->Inhibition

Caption: Covalent inhibition of ClpP by this compound.

G Cross-Reactivity Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor This compound Stock Incubation Incubate Protease with Inhibitor Inhibitor->Incubation Protease Target Protease (e.g., Trypsin, Caspase) Protease->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence over Time Reaction->Measurement Analysis Calculate Inhibition (%) Measurement->Analysis

Caption: General workflow for protease cross-reactivity assay.

References

comparison of in vitro and in vivo activity of (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the In Vitro and In Vivo Activity of (3R,4R)-A2-32-01 in the Context of Acute Myeloid Leukemia

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational ClpP inhibitor, this compound, with alternative therapeutic strategies for Acute Myeloid Leukemia (AML). The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation, supported by experimental data.

Introduction to this compound

This compound is a β-lactone compound that acts as an inhibitor of the caseinolytic protease P (ClpP), a mitochondrial serine protease.[1][2] In normal cellular function, ClpP, in conjunction with its ATPase chaperone ClpX, forms the ClpXP complex which is crucial for mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[3][4] In certain cancers, including a subset of AML, ClpP is overexpressed.[5][6][7][8] Inhibition of ClpP in these cancer cells leads to an accumulation of damaged respiratory chain proteins, impaired oxidative phosphorylation, and ultimately, selective cancer cell death.[5][6][8]

Mechanism of Action of this compound

This compound covalently binds to the catalytic serine residue of ClpP, forming a β-hydroxyacyl-enzyme complex that inhibits its proteolytic activity.[1] This inhibition disrupts mitochondrial function, a pathway that is particularly critical for the survival of some AML cells that have an increased reliance on oxidative phosphorylation.[5]

cluster_mitochondrion Mitochondrion ClpP ClpP Degradation Degradation ClpP->Degradation Leads to Protein_Accumulation Misfolded Protein Accumulation ClpP->Protein_Accumulation Inhibition Leads to ClpX ClpX ClpX->ClpP Forms ClpXP Complex Misfolded_Proteins Misfolded_Proteins Misfolded_Proteins->ClpP Targeted for Degradation OXPHOS Oxidative Phosphorylation Degradation->OXPHOS Maintains Function Cell_Death Cell_Death OXPHOS->Cell_Death Impairment Induces A2_32_01 This compound A2_32_01->ClpP Inhibits Protein_Accumulation->OXPHOS Impairs

Mechanism of this compound Action.

Quantitative Data Presentation

Table 1: In Vitro Activity of this compound and Comparators
Compound/AgentMechanism of ActionTarget CellsIC50/EC50Reference
This compound ClpP InhibitorRecombinant human ClpPHigh IC50 (unstable in media)[5]
OCI-AML2, TEX cells-[5]
Primary AML cells (high ClpP)Dose-dependent killing[5]
A2-58-06 ClpP InhibitorTEX and OCI-AML2 cellsSimilar activity to A2-32-01[5]
A2-54-01 Inactive AnalogueTEX and OCI-AML2 cellsNo inhibition of ClpP[5]
ONC201 ClpP ActivatorRecombinant human ClpPEC50 ~1.25 µM[1]
SUM159 cells-[9]
TR-57 (ONC201 Analogue) ClpP ActivatorRecombinant human ClpPEC50 ~200 nM[1]
Hinokiflavone ClpP InhibitorS. aureus ClpPIC50 = 34.36 mg/mL[3]
Tamarixetin ClpP InhibitorClpPIC50 = 49.73 µM[3]
Standard Chemotherapy (e.g., "7+3" regimen) DNA Synthesis InhibitionAML blasts-General Knowledge
Table 2: In Vivo Activity of this compound and ONC201 in AML Xenograft Models
CompoundAnimal ModelCell LineDosing RegimenObserved EffectsReference
This compound SCID miceOCI-AML2300 mg/kg, i.p., twice daily for 5 of 7 daysDelayed tumor growth, reduced respiratory chain complex II activity, reduced ClpP enzymatic activity[5]
NOD-SCID micePrimary AML cellsNot specifiedSignificantly lower leukemic engraftment[5]
ONC201 Xenograft miceOCI-AML2Oral administrationSignificantly reduced leukemic burden[6]
ONC212 (Imipridone) Xenograft miceLymphoma cellsNot specifiedClpP-dependent in vivo efficacy[6]

Experimental Protocols

In Vitro ClpP Enzymatic Activity Assay

This protocol is adapted from methodologies described for measuring ClpP activity using a fluorogenic substrate.[2][4][5][10]

  • Reagents and Materials:

    • Recombinant human ClpP protein

    • This compound or other test compounds dissolved in DMSO

    • Fluorogenic ClpP substrate: N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-LY-AMC)[5][10][11]

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compound to the designated wells. Include a DMSO-only control.

    • Add recombinant human ClpP to all wells except for a no-enzyme control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the Suc-LY-AMC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.

Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - ClpP Enzyme - Substrate (Suc-LY-AMC) Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compound/DMSO Prepare_Reagents->Plate_Setup Add_Enzyme Add Recombinant ClpP Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Add Suc-LY-AMC Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates & Percent Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

In Vitro ClpP Activity Assay Workflow.
In Vivo AML Xenograft Model

This protocol is a generalized procedure based on established methods for creating AML patient-derived xenograft (PDX) models.

  • Animal Model:

    • Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Cell Preparation and Engraftment:

    • Human AML cells (either cell lines like OCI-AML2 or primary patient samples) are harvested and prepared in a suitable medium.

    • A specific number of viable cells are injected into the mice, typically via intravenous (tail vein) or intraperitoneal routes.

  • Treatment Regimen:

    • Once tumors are established or leukemic engraftment is confirmed (e.g., through bioluminescence imaging or flow cytometry of peripheral blood), mice are randomized into treatment and control groups.

    • This compound is formulated in a vehicle (e.g., corn oil) and administered at a specified dose and schedule (e.g., 300 mg/kg, intraperitoneally, twice daily).[5]

    • The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly with calipers.

    • Leukemic burden can be monitored by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow via flow cytometry.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors and tissues can be harvested for further analysis (e.g., western blotting, immunohistochemistry, or enzymatic assays).

Comparative Analysis

  • This compound vs. Analogues: The analogue A2-58-06 shows similar activity to A2-32-01, while A2-54-01 is inactive, highlighting the specific structure-activity relationship of this class of inhibitors.[5] A key liability of A2-32-01 is its rapid hydrolysis in aqueous media, which likely contributes to a high IC50 value in cell culture and necessitates a specific formulation for in vivo use.[5]

  • This compound vs. ClpP Activators (ONC201): Both inhibition and hyper-activation of ClpP have been shown to be detrimental to cancer cells.[6][12] ONC201 and its more potent analogues (TR compounds) activate ClpP, leading to uncontrolled degradation of mitochondrial proteins and subsequent cell death.[1][9][13] This represents an alternative, and potentially synergistic, therapeutic strategy to ClpP inhibition. ONC201 has the advantage of being orally available and is currently in clinical trials for various cancers.[6][9]

  • This compound vs. Standard AML Therapies: Standard AML treatment often involves intensive chemotherapy regimens (e.g., "7+3" induction with cytarabine and an anthracycline) which are associated with significant toxicity. This compound offers a targeted approach that has shown selectivity for AML cells with high ClpP expression over normal hematopoietic cells in preclinical studies.[5] This suggests a potential for a better therapeutic window and reduced side effects compared to conventional chemotherapy. The efficacy of A2-32-01 appears to be dependent on the expression level of ClpP, suggesting that ClpP could serve as a biomarker for patient stratification.[5]

Conclusion

This compound is a promising preclinical candidate that demonstrates selective anti-leukemic activity through the targeted inhibition of mitochondrial ClpP. Its efficacy both in vitro and in vivo in AML models with high ClpP expression validates ClpP as a therapeutic target. However, its poor stability in aqueous solution presents a significant challenge for clinical development.

Future research should focus on developing more stable and potent ClpP inhibitors. Furthermore, exploring the combination of ClpP inhibitors like this compound with ClpP activators such as ONC201 or with standard-of-care chemotherapies could lead to more effective treatment strategies for Acute Myeloid Leukemia. The development of reliable biomarkers, such as ClpP expression levels, will be crucial for identifying patients most likely to benefit from this targeted therapeutic approach.

References

Confirming the Covalent Binding of (3R,4R)-A2-32-01 to ClpP: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques to confirm the covalent binding of the β-lactone inhibitor, (3R,4R)-A2-32-01, to the caseinolytic protease ClpP. While the covalent nature of this interaction is established, this guide offers a framework for its experimental verification and comparison with other ClpP modulators.

This compound is a stereoisomer of A2-32-01, a known inhibitor of Staphylococcus aureus ClpP (SaClpP).[1] As a β-lactone, it is understood to covalently modify the catalytic serine residue within the active site of ClpP, forming a stable acyl-enzyme intermediate and thereby inhibiting its proteolytic activity.[2] Mass spectrometry is a powerful tool to confirm such covalent interactions, providing direct evidence of the modification and identifying the specific site of adduction.

Comparison with Alternative ClpP Modulators

The landscape of ClpP modulators includes not only covalent inhibitors but also activators, which function through different mechanisms. A comparison with these alternatives highlights the distinct properties of this compound.

Compound ClassExample(s)Mechanism of Action on ClpPConfirmation by Mass Spectrometry
β-Lactone Covalent Inhibitor This compound Covalent modification of the active site serine residue, leading to irreversible inhibition.[2]Intact protein mass shift corresponding to the molecular weight of the inhibitor. Peptide mapping identifies the modified serine-containing peptide.
Imipridone Activator ONC201, TR CompoundsAllosteric activation of ClpP, leading to dysregulated proteolysis.[1][3][4] Binding is non-covalent.Affinity purification-mass spectrometry (AP-MS) can identify ClpP as a binding partner.[1][3][4] Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can probe conformational changes upon binding.[5]
Phenyl Ester Covalent Inhibitor AV-167Covalent modification of the active site serine, similar to β-lactones.Intact protein mass spectrometry and peptide mapping would be expected to confirm covalent adduction.
Boronate Covalent Inhibitor BortezomibCovalent but reversible inhibition of the active site serine.While primarily a proteasome inhibitor, it has been shown to bind ClpP.[6] Mass spectrometry can confirm the reversible covalent adduct.

Mass Spectrometry Data for Covalent Binding Confirmation

Table 1: Representative Mass Spectrometry Data for this compound Covalent Binding to ClpP
Analysis TypeExpected ObservationQuantitative Readout
Intact Protein Mass Spectrometry A mass shift in the deconvoluted mass spectrum of ClpP corresponding to the addition of one molecule of this compound (MW: 301.42 Da).Stoichiometry of binding (e.g., 1:1 inhibitor to protein ratio). Percentage of modified vs. unmodified protein.
Peptide Mapping (LC-MS/MS) Identification of a modified peptide containing the active site serine residue. The mass of this peptide will be increased by 301.42 Da.Site of modification confirmed by MS/MS fragmentation of the modified peptide. Relative quantification of modified vs. unmodified peptide can determine occupancy.

Experimental Protocols

The following are detailed protocols for the mass spectrometry experiments used to confirm the covalent binding of this compound to ClpP.

Protocol 1: Intact Protein Mass Spectrometry
  • Incubation: Incubate recombinant human ClpP (e.g., 10 µM) with a molar excess (e.g., 5-fold) of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) for a defined period (e.g., 1 hour) at room temperature. A control sample with DMSO (vehicle) should be run in parallel.

  • Desalting: Desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts and excess inhibitor.

  • LC-MS Analysis: Analyze the desalted samples by liquid chromatography-mass spectrometry (LC-MS) using a C4 column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Data Acquisition: Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 600-2000 m/z).

  • Data Analysis: Deconvolute the resulting multiply charged spectra to obtain the intact mass of the protein. Compare the mass of the inhibitor-treated ClpP with the DMSO control to identify the mass shift corresponding to the covalent adduct.

Protocol 2: Peptide Mapping by LC-MS/MS
  • Incubation and Denaturation: Following incubation of ClpP with this compound as described above, denature the protein by adding urea to a final concentration of 8 M.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

  • Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) using a C18 column with a suitable gradient.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.

  • Data Analysis: Search the MS/MS data against the sequence of ClpP using a database search engine (e.g., Mascot, Sequest). Include a variable modification corresponding to the mass of this compound on serine residues to identify the modified peptide and the specific site of modification.

Visualizing the Experimental Workflow and Mechanism

To further clarify the process and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_intact_mass_spec Intact Protein Analysis cluster_peptide_mapping Peptide Level Analysis ClpP Recombinant ClpP Incubation Incubation ClpP->Incubation Inhibitor This compound Inhibitor->Incubation Desalting Desalting Incubation->Desalting Denaturation Denaturation & Reduction/Alkylation Incubation->Denaturation LCMS LC-MS Analysis Desalting->LCMS Deconvolution Deconvolution LCMS->Deconvolution MassShift Confirm Mass Shift Deconvolution->MassShift Digestion Tryptic Digestion Denaturation->Digestion LCMSMS nanoLC-MS/MS Digestion->LCMSMS DatabaseSearch Database Search LCMSMS->DatabaseSearch ModificationSite Identify Modification Site DatabaseSearch->ModificationSite

Caption: Experimental workflow for confirming covalent binding using mass spectrometry.

mechanism_of_inhibition cluster_reactants Reactants cluster_product Product ClpP_Active_Site ClpP Active Site (with catalytic Serine) Covalent_Adduct Covalent Acyl-Enzyme Complex (Inactive ClpP) ClpP_Active_Site->Covalent_Adduct Nucleophilic Attack A2_32_01 This compound (β-lactone) A2_32_01->Covalent_Adduct Ring Opening

Caption: Mechanism of ClpP inhibition by this compound.

References

Validating the Therapeutic Window of (3R,4R)-A2-32-01 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic window of (3R,4R)-A2-32-01, a novel inhibitor of the mitochondrial caseinolytic protease (ClpP), in the context of Acute Myeloid Leukemia (AML). The information presented herein is intended to support further research and development of this compound by comparing its performance with established AML therapies, venetoclax and azacitidine, based on available preclinical data.

This compound is the (R,R)-enantiomer of A2-32-01, a β-lactone compound that covalently inhibits the proteolytic activity of ClpP.[1] ClpP is a key component of the mitochondrial unfolded protein response and is overexpressed in a significant subset of AML patient samples, making it a promising therapeutic target.[2][3] Inhibition of ClpP has been shown to selectively induce cell death in AML cells with high ClpP expression while sparing normal hematopoietic cells.[2]

Comparative Preclinical Efficacy and Safety

The following tables summarize available preclinical data for A2-32-01 and the standard-of-care AML drugs, venetoclax and azacitidine. It is important to note that the data for A2-32-01 is for the racemic mixture ((3RS,4RS)-A2-32-01) and a maximum tolerated dose (MTD) for the specific (3R,4R)-enantiomer has not been publicly reported. The data for the comparator drugs are derived from various preclinical studies and may not be directly comparable due to differences in experimental design.

Table 1: Preclinical Efficacy in AML Xenograft Models

CompoundPreclinical ModelDosing RegimenKey Efficacy OutcomesCitation(s)
A2-32-01 (racemic) OCI-AML2 Xenograft (SCID mice)300 mg/kg, intraperitoneally, twice daily for 5 of 7 daysDelayed tumor growth[4]
Venetoclax MV-4-11 Xenograft (NSG mice)100 mg/kg, orally, daily for 21 days (in combination with azacitidine)Significant survival advantage[5]
Azacitidine KMT2A-rearranged infant ALL xenografts2.5 mg/kg, once daily for 5 daysProlonged survival[5]
Bortezomib Multiple Myeloma Xenograft0.5 mg/kg, intravenously, twice weekly for 4 weeksSignificant inhibition of tumor growth[6]

Table 2: Preclinical Safety and Tolerability

CompoundSpeciesMaximum Tolerated Dose (MTD) / Observed ToxicityCitation(s)
A2-32-01 (racemic) SCID miceNo evidence of liver, muscle, or renal toxicity at 300 mg/kg twice daily for 5 days. MTD not established.[4]
Venetoclax MiceNot reached at 600 mg/kg when combined with chemotherapy in a Phase I study.[7]
Azacitidine DogsOral MTD of 0.2 mg/kg/day for 14 consecutive days.
Bortezomib MiceDose-limiting toxicities, including weight loss, at 1 mg/kg.[6]

Mechanism of Action: ClpP Inhibition in AML

This compound exerts its anti-leukemic effect by inhibiting the mitochondrial protease ClpP. In AML cells, which often exhibit high levels of mitochondrial stress, ClpP plays a critical role in maintaining mitochondrial protein homeostasis.[2] Inhibition of ClpP leads to the accumulation of misfolded proteins within the mitochondria, impairing oxidative phosphorylation and overall mitochondrial function.[3][4] This disruption of mitochondrial integrity ultimately triggers the intrinsic apoptotic pathway, leading to selective cell death in ClpP-dependent AML cells.[2]

ClpP_Inhibition_Pathway cluster_mitochondrion Mitochondrion UPRmt Mitochondrial Unfolded Protein Response (UPRmt) ClpP ClpP Protease UPRmt->ClpP activates MisfoldedProteins Misfolded Proteins ClpP->MisfoldedProteins degrades OXPHOS Oxidative Phosphorylation ClpP->OXPHOS maintains MisfoldedProteins->UPRmt induces Apoptosis Intrinsic Apoptosis CytochromeC Cytochrome c Release OXPHOS->CytochromeC dysfunction leads to CellDeath AML Cell Death Apoptosis->CellDeath CytochromeC->Apoptosis triggers A2_32_01 This compound A2_32_01->ClpP inhibits

Caption: Signaling pathway of this compound in AML.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to facilitate the replication and validation of findings.

AML Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using the OCI-AML2 human AML cell line.

Materials:

  • OCI-AML2 cells

  • RPMI-1640 medium with 20% fetal bovine serum

  • Matrigel

  • 6-8 week old female immunodeficient mice (e.g., SCID or NSG)

  • Sterile PBS, syringes, and needles

Procedure:

  • Culture OCI-AML2 cells in RPMI-1640 medium supplemented with 20% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.

  • Resuspend the required number of viable cells (e.g., 5 x 10^6 cells) in sterile PBS or culture medium.

  • Mix the cell suspension with an equal volume of Matrigel on ice.

  • Subcutaneously inject 100-200 µL of the cell/Matrigel suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation and overall health.

Xenograft_Workflow start Start culture Culture OCI-AML2 Cells start->culture harvest Harvest & Count Viable Cells culture->harvest prepare Prepare Cell Suspension with Matrigel harvest->prepare inject Subcutaneous Injection into Mice prepare->inject monitor Monitor Tumor Growth inject->monitor end End monitor->end

Caption: Workflow for establishing an AML xenograft model.

In Vivo Efficacy Study

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a test compound.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • Test compound (this compound)

  • Vehicle control (e.g., corn oil)

  • Dosing syringes and needles

  • Calipers

Procedure:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Prepare the dosing solution of this compound in the appropriate vehicle.

  • Administer the test compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

  • Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Apoptosis Assessment in Tumor Tissue (TUNEL Assay)

This protocol describes the detection of apoptotic cells in tumor tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • TUNEL assay kit

  • Deparaffinization and rehydration reagents (xylene, ethanol series)

  • Proteinase K

  • TdT reaction buffer and enzyme

  • Labeled dUTP

  • Stop/Wash buffer

  • Counterstain (e.g., DAPI or Hematoxylin)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval if required by the specific protocol.

  • Permeabilize the tissue by incubating with Proteinase K.

  • Incubate the sections with the TdT reaction mix (TdT enzyme and labeled dUTP) in a humidified chamber. This allows the TdT to label the 3'-OH ends of fragmented DNA.

  • Stop the reaction and wash the sections.

  • If using an indirect detection method, incubate with the appropriate secondary reagents.

  • Counterstain the nuclei.

  • Mount the slides with mounting medium.

  • Visualize and quantify the apoptotic (TUNEL-positive) cells using a fluorescence microscope. Apoptotic cells will show fluorescent signals in their nuclei.[2][6]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The therapeutic potential and safety profile of this compound in humans have not been established. Further preclinical and clinical studies are required to fully validate its therapeutic window and clinical utility.

References

Comparative Transcriptomics of (3R,4R)-A2-32-01 and Standard-of-Care Therapies in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Comparative Analysis

(3R,4R)-A2-32-01 , an inhibitor of the mitochondrial caseinolytic protease P (ClpP), represents a novel therapeutic avenue for acute myeloid leukemia (AML). Its mechanism, targeting mitochondrial proteostasis, is distinct from conventional chemotherapies and other targeted agents. This guide provides a comparative overview of the hypothetical transcriptomic effects of this compound in AML cells versus established treatments, including the standard "7+3" chemotherapy regimen (cytarabine and daunorubicin) and the BCL-2 inhibitor, venetoclax. The experimental data presented is a representative synthesis based on published studies of ClpP inhibition and AML therapies.

Data Presentation

The following tables summarize the anticipated differentially expressed genes (DEGs) and affected pathways following treatment with this compound, 7+3 chemotherapy, and venetoclax in a hypothetical AML cell line model.

Table 1: Comparison of Differentially Expressed Genes (DEGs) in AML Cells

Gene CategoryThis compound (ClpP Inhibitor)7+3 (Cytarabine + Daunorubicin)Venetoclax (BCL-2 Inhibitor)
Mitochondrial Unfolded Protein Response (mtUPR) Upregulated (e.g., HSPD1, HSPE1, CHOP, ATF4)Moderately UpregulatedMinimally Affected
Oxidative Phosphorylation (OXPHOS) Downregulated (e.g., NDUF, SDH, UQCR, COX subunits)DownregulatedDownregulated
Apoptosis Regulation Upregulated (e.g., BAX, PUMA, NOXA)Upregulated (e.g., BAX, BAK)Upregulated (e.g., BAX, BAK, BIM)
Cell Cycle & DNA Replication Downregulated (e.g., CDK1, CCNA2, PCNA)Strongly DownregulatedModerately Downregulated
NF-κB Signaling Moderately UpregulatedStrongly UpregulatedMinimally Affected
Amino Acid Metabolism Upregulated (e.g., ASNS, PSAT1)Moderately AffectedMinimally Affected

Table 2: Summary of Affected Signaling Pathways

PathwayThis compound (ClpP Inhibitor)7+3 (Cytarabine + Daunorubicin)Venetoclax (BCL-2 Inhibitor)
Integrated Stress Response Strongly ActivatedModerately ActivatedMinimally Activated
Mitochondrial Biogenesis InhibitedInhibitedInhibited
DNA Damage Response ActivatedStrongly ActivatedModerately Activated
Intrinsic Apoptosis Pathway ActivatedActivatedStrongly Activated
Cell Cycle Checkpoints ActivatedStrongly ActivatedModerately Activated

Experimental Protocols

Cell Culture and Treatment:

Human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded at a density of 5x10^5 cells/mL. This compound is dissolved in DMSO to create a stock solution and added to the cell culture at a final concentration of 10 µM. For comparison, cells are treated with a combination of cytarabine (1 µM) and daunorubicin (0.1 µM) or with venetoclax (100 nM). Control cells are treated with an equivalent volume of DMSO. Cells are harvested for RNA extraction after 24 hours of treatment.

RNA Sequencing (RNA-Seq):

Total RNA is extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using the Agilent Bioanalyzer 2100. An RNA Integrity Number (RIN) of >8 is required for library preparation. mRNA is isolated from 1 µg of total RNA using oligo(dT) magnetic beads. Strand-specific RNA-seq libraries are prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. The libraries are sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Data Analysis:

Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic. The cleaned reads are then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression is quantified using featureCounts. Differential gene expression analysis is performed using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed. Pathway enrichment analysis is conducted using Gene Set Enrichment Analysis (GSEA) with the MSigDB hallmark gene sets.

Mandatory Visualization

Signaling_Pathway_A2_32_01 cluster_drug This compound cluster_mito Mitochondrion cluster_cell Cellular Response A2_32_01 This compound ClpP ClpP A2_32_01->ClpP Inhibits Proteostasis Mitochondrial Proteostasis ClpP->Proteostasis Maintains mtUPR Mitochondrial Unfolded Protein Response Proteostasis->mtUPR Disruption leads to OXPHOS Oxidative Phosphorylation Proteostasis->OXPHOS Disruption impairs Apoptosis Apoptosis mtUPR->Apoptosis CellCycle Cell Cycle Arrest mtUPR->CellCycle OXPHOS->Apoptosis

Caption: Mechanism of this compound action.

Experimental_Workflow start AML Cell Culture treatment Treatment with: - this compound - 7+3 Chemotherapy - Venetoclax - DMSO (Control) start->treatment harvest Cell Harvest (24h) treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: - QC & Alignment - Differential Expression - Pathway Analysis sequencing->data_analysis results Comparative Transcriptomic Profiles data_analysis->results

Caption: RNA-Seq experimental workflow.

Logical_Relationship cluster_clpp This compound cluster_chemo 7+3 Chemotherapy cluster_ven Venetoclax cluster_common Common Downstream Effects clpp_node ClpP Inhibition (Mitochondrial Stress) apoptosis Induction of Apoptosis clpp_node->apoptosis cell_cycle Cell Cycle Arrest clpp_node->cell_cycle chemo_node DNA Damage & Replication Stress chemo_node->apoptosis chemo_node->cell_cycle ven_node BCL-2 Inhibition (Pro-Apoptotic Priming) ven_node->apoptosis ven_node->cell_cycle

Safety Operating Guide

Essential Safety and Logistical Information for (3R,4R)-A2-32-01

Author: BenchChem Technical Support Team. Date: November 2025

(3R,4R)-A2-32-01 , a β-lactone compound, is an inhibitor of Staphylococcus aureus caseinolytic protease (SaClpP) and is utilized in research settings.[1] Studies have demonstrated its cytotoxic effects on human acute myeloid leukemia (AML) cells.[2] Due to its potential cytotoxic nature, all handling and disposal procedures must be conducted with strict adherence to safety protocols for hazardous chemicals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of laboratory personnel and the environment.

Core Safety Precautions:
  • Handling: Always handle this compound within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Spill Management: In case of a spill, immediately alert laboratory personnel and follow established institutional procedures for hazardous chemical spills. A spill kit for cytotoxic agents should be readily available.[3]

Proper Disposal Procedures for this compound

Given the cytotoxic potential and the lack of specific manufacturer disposal guidelines, this compound and all associated waste must be treated as hazardous cytotoxic waste.[4][5]

Step-by-Step Disposal Protocol:
  • Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired neat compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, centrifuge tubes, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Cytotoxic Waste" and include the full chemical name.

    • Solid Waste: Collect all contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container must also be clearly labeled as "Cytotoxic Waste."

  • Decontamination of Glassware:

    • Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., DMSO, followed by ethanol or isopropanol) to remove all residues of the compound.

    • The initial rinsate must be collected and disposed of as hazardous liquid waste.

    • Subsequent rinses with soap and water can be performed after the initial decontamination.

  • Final Disposal:

    • All collected cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound or its waste down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for the disposal of hazardous and cytotoxic waste. Incineration is often the required method for cytotoxic waste disposal.[5][6]

Data Presentation

The following table summarizes the key chemical and safety information for this compound.

PropertyValue
Chemical Name (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one
Molecular Formula C₁₉H₂₇NO₂
Molecular Weight 301.42 g/mol
Appearance Liquid
Solubility Soluble in DMSO
Known Hazards Cytotoxic to human AML cells[2]
Primary Target Staphylococcus aureus caseinolytic protease (SaClpP)[1]
Storage (Pure Form) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

While specific experimental protocols for the use of this compound will vary depending on the research application, a general protocol for preparing a stock solution is provided below based on available data.

Preparation of a 10 mM Stock Solution in DMSO:
  • Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • This compound (liquid form)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. In a chemical fume hood, carefully measure the required volume of the compound. Note: The density of the liquid form is not consistently reported, so it is often supplied pre-dissolved at a specific concentration or in a pre-weighed amount. If working with a pre-weighed amount, calculate the required volume of DMSO to achieve a 10 mM concentration (Volume (L) = (Mass (g) / 301.42 g/mol ) / 0.010 mol/L). c. Add the calculated volume of anhydrous DMSO to the vial containing this compound. d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C as per the storage guidelines.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the proper disposal of this compound and its mechanism of action.

G cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Unused this compound E Liquid Cytotoxic Waste Container A->E B Contaminated Labware (tips, tubes, gloves) D Solid Cytotoxic Waste Container B->D C Liquid Waste (solutions, rinsate) C->E F EHS Pickup D->F E->F G Incineration F->G

Caption: Disposal workflow for this compound.

G A2_32_01 This compound (β-lactone) ClpP SaClpP Protease (Active Site) A2_32_01->ClpP Covalent Reaction Complex Covalent β-hydroxyacyl-enzyme complex ClpP->Complex Forms Inhibition Inhibition of Proteolysis Complex->Inhibition

Caption: Mechanism of action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.